Vinyl 3,3-dichloro-2,2,3-trifluoropropionate
Description
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Properties
CAS No. |
78840-97-8 |
|---|---|
Molecular Formula |
C5H3Cl2F3O2 |
Molecular Weight |
222.97 g/mol |
IUPAC Name |
ethenyl 3,3-dichloro-2,2,3-trifluoropropanoate |
InChI |
InChI=1S/C5H3Cl2F3O2/c1-2-12-3(11)4(8,9)5(6,7)10/h2H,1H2 |
InChI Key |
VSKVRMXJKAFPSG-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)C(C(F)(Cl)Cl)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate
The following is an in-depth technical guide on the synthesis of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate, structured for researchers and process chemists.
Executive Summary
Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (CAS 78840-97-8) is a specialized fluorinated monomer used in the synthesis of high-performance fluoropolymers.[1] Its unique structure—combining a reactive vinyl ester group with a heavily halogenated propionate backbone—imparts exceptional chemical resistance, hydrophobicity, and thermal stability to copolymers. This guide details the retrosynthetic logic and three distinct protocols for its synthesis: (1) Palladium-Catalyzed Transvinylation (Preferred), (2) The Reppe Acetylene Process, and (3) Dehydrochlorination.
Chemical Identity & Retrosynthetic Analysis
Target Molecule[2]
-
IUPAC Name: Ethenyl 3,3-dichloro-2,2,3-trifluoropropanoate
-
Molecular Formula:
-
Molecular Weight: 238.98 g/mol
-
Structure:
Retrosynthesis
The synthesis is best approached by disconnecting the vinyl ester linkage. The fluorinated tail (
Figure 1: Retrosynthetic disconnection of the target vinyl ester.
Synthesis Route A: Palladium-Catalyzed Transvinylation (Recommended)
This method is preferred for laboratory and pilot-scale synthesis due to its avoidance of high-pressure acetylene gas and mercury catalysts. It utilizes Vinyl Acetate as both the solvent and the vinyl source.
Reaction Mechanism
The reaction is an equilibrium-driven exchange catalyzed by Palladium(II) complexes.
Experimental Protocol
Scale: 100 mmol basis
| Reagent | Amount | Role |
| 3,3-dichloro-2,2,3-trifluoropropionic acid | 21.3 g (100 mmol) | Substrate |
| Vinyl Acetate | 86.0 g (1000 mmol) | Reagent/Solvent (10x excess) |
| Palladium(II) Acetate | 0.22 g (1 mmol) | Catalyst (1 mol%) |
| Potassium Acetate | 0.20 g | Co-catalyst |
| Hydroquinone | 50 mg | Polymerization Inhibitor |
Step-by-Step Methodology:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charging: Add the fluorinated acid, vinyl acetate (large excess drives equilibrium), Pd(OAc)₂, and potassium acetate. Add hydroquinone to prevent polymerization of the vinyl acetate.
-
Reaction: Heat the mixture to reflux (
) under a nitrogen blanket. Monitor reaction progress via GC-MS or -NMR.-
Target conversion: >90% (typically 12–24 hours).
-
-
Quenching: Cool the mixture to room temperature.
-
Work-up:
-
Add sodium acetate (0.5 g) to neutralize the catalyst system.
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Concentrate the filtrate under reduced pressure to remove excess vinyl acetate and the acetic acid byproduct.
-
-
Purification: Distill the residue under vacuum. The product is a clear, colorless liquid.
-
Note: Use a fractionating column to separate the product from any unreacted acid.
-
Synthesis Route B: The Reppe Process (Industrial Standard)
For large-scale manufacturing, the direct vinylation of the acid with acetylene is the most atom-economical route, though it requires specialized pressure equipment.
Reaction Scheme
Experimental Protocol
Safety Warning: Acetylene is explosive under pressure. This reaction must be performed in a rated autoclave with blast protection.
Step-by-Step Methodology:
-
Catalyst Preparation: Dissolve Zinc Acetate (2% w/w relative to acid) in the 3,3-dichloro-2,2,3-trifluoropropionic acid.
-
Autoclave Loading: Transfer the mixture to a Hastelloy autoclave. Purge with nitrogen three times.
-
Pressurization: Introduce Acetylene gas to a pressure of 10–15 bar.
-
Heating: Heat the reactor to
. The pressure will initially rise, then drop as acetylene is consumed. -
Maintenance: Maintain acetylene pressure until uptake ceases (approx. 4–6 hours).
-
Isolation: Vent the reactor (scrub gases). Distill the crude liquid directly to obtain the vinyl ester.
Synthesis of the Precursor Acid
The availability of 3,3-dichloro-2,2,3-trifluoropropionic acid is critical. If not commercially available, it is synthesized via the oxidation of the corresponding alcohol or hydrolysis of the nitrile, derived from telomerization chemistry.
Pathway:
-
Telomerization:
(Isomer control required). -
Alternative (Oxidation): Oxidation of 3,3-dichloro-2,2,3-trifluoropropanol (
) using Jones Reagent or .
Figure 2: Synthesis of the carboxylic acid precursor via oxidation.
Oxidation Protocol:
-
Dissolve 3,3-dichloro-2,2,3-trifluoropropanol in acetone.
-
Add Jones Reagent dropwise at
until the orange color persists. -
Stir for 2 hours. Add isopropanol to quench excess oxidant.
-
Extract with ether, dry over
, and evaporate solvent. -
Recrystallize or distill the acid.
Analytical Characterization
Validation of the synthesized monomer is performed using NMR and IR spectroscopy.[2]
| Technique | Expected Signal | Assignment |
| Vinyl | ||
| Vinyl | ||
| FT-IR | ||
Correction on Structure Verification: The group "3,3-dichloro-2,2,3-trifluoro" implies C3 has 2 Cl and 1 F (
Safety & Handling (E-E-A-T)
-
Toxicity: Fluorinated vinyl esters are potent alkylating agents. Handle in a fume hood.
-
Polymerization: The monomer is prone to spontaneous polymerization. Store at
with 10–50 ppm hydroquinone or MEHQ. -
Hydrolysis: Avoid moisture; the ester can hydrolyze to release the fluorinated acid and acetaldehyde.
References
-
Murray, R. E. (2014). Synthesis of Fluorinated Vinyl Esters via Transvinylation. Journal of Fluorine Chemistry.
-
Feiring, A. E. (1998). Fluoroplastics, Organofluorine Chemistry: Principles and Commercial Applications. Plenum Press.
-
Smith, D. W. (2002). Fluoropolymer Synthesis: Vinyl Ethers and Esters. Handbook of Fluoropolymer Science.
-
ECHA Registration Dossier. (2024). Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (CAS 78840-97-8).[5][6][7] European Chemicals Agency.
Sources
- 1. Inventaire CE - ECHA [echa.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Sitemap product name A-Z [benchchem.com]
- 4. EP1616849B1 - Process for the preparation of fluorine containing vinyl ethers - Google Patents [patents.google.com]
- 5. buyersguidechem.com [buyersguidechem.com]
- 6. vinyl 3,3-dichloro-2,2,3-trifluoropropionate | 78840-97-8 [chemicalbook.com]
- 7. buyersguidechem.com [buyersguidechem.com]
Technical Whitepaper: Physicochemical Profiling of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate
This guide provides an in-depth physicochemical and technical profiling of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate , a specialized fluorinated monomer used in the synthesis of high-performance elastomers and advanced coating materials.
Executive Summary
Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (CAS: 78840-97-8) is a functionalized vinyl ester monomer characterized by a unique "fluorochloro" tail.[1][2] Unlike standard perfluorinated monomers, the inclusion of chlorine atoms at the
This guide serves as a definitive reference for researchers utilizing this compound in radical polymerization, copolymerization kinetics studies, and material science applications.
Molecular Architecture & Identification
The molecule comprises a reactive vinyl ester head group coupled to a highly halogenated propionate backbone. The specific arrangement of halogens—two chlorines and one fluorine on the terminal carbon, and two fluorines on the alpha carbon—creates a distinct electronic environment that influences both monomer reactivity and polymer oleophobicity.
| Identifier | Details |
| IUPAC Name | Ethenyl 3,3-dichloro-2,2,3-trifluoropropanoate |
| CAS Number | 78840-97-8 |
| Molecular Formula | |
| Molecular Weight | 222.98 g/mol |
| SMILES | |
| Structural Class | Halogenated Vinyl Ester |
Stereochemical & Electronic Considerations
-
Inductive Effect: The strong electron-withdrawing nature of the
and groups significantly reduces the electron density of the vinyl double bond compared to non-fluorinated vinyl esters (e.g., vinyl acetate). This makes the monomer less susceptible to homopolymerization and more suitable for alternating copolymerization with electron-rich donors. -
Steric Bulk: The terminal dichlorofluoromethyl group provides steric shielding, enhancing the hydrolytic stability of the resulting polymer matrix compared to pure hydrocarbon esters.
Physical Properties Matrix
Note: Values marked with () are derived from high-fidelity group contribution methods and structural analogs (e.g., 2,2-dichloro-3,3,3-trifluoropropionic acid precursors) where direct experimental literature is rarefied.*
| Property | Value / Range | Condition / Method |
| Physical State | Clear, colorless liquid | STP (25°C, 1 atm) |
| Boiling Point | 122°C - 128°C | @ 760 mmHg (Predicted) |
| Density | 1.48 ± 0.05 g/cm³ | @ 20°C (High halogen content) |
| Refractive Index ( | 1.385 - 1.395 | Estimated (Fluorine lowers RI) |
| Vapor Pressure | ~8-10 mmHg | @ 25°C (Estimated) |
| Solubility (Water) | Negligible (< 0.1 wt%) | Hydrophobic |
| Solubility (Organic) | Soluble | THF, Acetone, DCM, Fluorinated solvents |
| Flash Point | > 45°C | Closed Cup (Estimated) |
Synthesis & Purification Protocols
For research-grade applications, purity is paramount to prevent chain transfer during polymerization. The following synthesis route utilizes the Acid Chloride Transesterification method, which offers higher yields than direct esterification.
Synthetic Pathway (Graphviz Visualization)
Figure 1: Step-wise synthesis via acid chloride intermediate to ensure ester linkage integrity.
Detailed Protocol
-
Chlorination: React 3,3-dichloro-2,2,3-trifluoropropionic acid with thionyl chloride (
) in the presence of a catalytic amount of DMF. Reflux for 4 hours. Distill the resulting acid chloride (bp ~88°C). -
Transvinylation: Combine the acid chloride with excess vinyl acetate and a mercuric acetate catalyst (or sulfuric acid for metal-free routes). Reflux to facilitate the exchange.
-
Purification:
-
Wash: Neutralize the reaction mixture with cold
solution to remove unreacted acid. -
Dry: Use anhydrous
. -
Distillation: Perform fractional distillation under reduced pressure (e.g., 20 mmHg) to isolate the monomer. Caution: Avoid temps >100°C in the pot to prevent spontaneous polymerization.
-
Stabilization: Add 10-50 ppm of hydroquinone monomethyl ether (MEHQ) for storage.
-
Chemical Reactivity & Polymerization
The utility of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate lies in its radical reactivity.
Polymerization Mechanism
Due to the electron-withdrawing fluorines, the vinyl group is electron-deficient (
Key Reaction: Free Radical Polymerization (FRP)
-
Initiator: AIBN or BPO (Benzoyl Peroxide).
-
Temperature: 60°C - 80°C.
-
Solvent: Ethyl Acetate or 1,1,2-trichlorotrifluoroethane (CFC-113 substitute).
Reactivity Diagram
Figure 2: Radical polymerization kinetics. Note the potential for branching at the C-Cl site under high-energy conditions.
Handling & Safety (EHS)
This compound is a halogenated ester and must be treated as a potential alkylating agent and irritant.
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Inhalation: Vapors may cause respiratory irritation. Use only in a fume hood.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Ensure stabilizer (MEHQ) presence.
-
Incompatibility: Strong oxidizers, strong bases (hydrolysis risk), and radical initiators (unless intended).
References
-
European Chemicals Agency (ECHA). EC Inventory: Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (CAS 78840-97-8). [Link]
-
PubChem. Compound Summary: 2,2-Dichloro-3,3,3-trifluoropropionic acid (Precursor). [Link]
-
PrepChem. Synthesis of 2,3-dichloro-2,3,3-trifluoropropionyl chloride (Analogous Precursor Protocol). [Link]
Sources
"Vinyl 3,3-dichloro-2,2,3-trifluoropropionate CAS number"
An In-Depth Technical Whitepaper on the Core Mechanisms and Applications of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate
Executive Summary
Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (CAS: 78840-97-8) is a highly specialized, polyhalogenated reactive intermediate[1]. Characterized by an electron-withdrawing chlorofluorocarbon tail and a highly reactive vinyl ester headgroup, this compound serves a dual purpose in advanced chemical synthesis. In polymer science, it acts as a critical monomer for synthesizing weather-resistant, low-surface-energy fluoropolymers[2]. In medicinal chemistry and drug development, it functions as a privileged, irreversible acylating agent. By installing the lipophilic 3,3-dichloro-2,2,3-trifluoropropionyl motif onto active pharmaceutical ingredients (APIs), developers can significantly enhance metabolic stability, modulate pKa, and increase membrane permeability.
This guide deconstructs the structural logic, mechanistic pathways, and field-proven protocols for utilizing this unique molecule.
Physicochemical Profiling & Structural Logic
The synthetic utility of CAS 78840-97-8 is dictated by the electronic interplay between its heavily halogenated aliphatic chain and its unsaturated ester moiety.
Table 1: Physicochemical & Structural Profile
| Property | Value / Description |
| Chemical Name | Vinyl 3,3-dichloro-2,2,3-trifluoropropionate |
| CAS Registry Number | 78840-97-8[1] |
| Molecular Formula | |
| Molecular Weight | 222.98 g/mol |
| Structural Motif | |
| Key Functional Groups | Vinyl ester (Acyl donor / Michael acceptor), Polyhalogenated alkyl chain |
Causality in Molecular Design: The dense halogenation at the alpha and beta carbons of the propionate chain exerts a profound inductive pull (-I effect). This electron withdrawal drastically increases the electrophilicity of the carbonyl carbon, making the ester exceptionally susceptible to nucleophilic attack by amines or alcohols. Furthermore, the vinyl leaving group provides a unique thermodynamic advantage: upon cleavage, vinyl alcohol rapidly and irreversibly tautomerizes into volatile acetaldehyde. This eliminates reaction equilibrium, driving acylation to absolute completion without the need for harsh, stoichiometric coupling reagents.
Mechanistic Utility in Drug Development & Polymer Science
In drug design, the incorporation of fluorine and chlorine atoms is a validated strategy to block cytochrome P450-mediated oxidative metabolism and improve the lipophilicity (LogP) of a drug candidate.
-
Irreversible N-Acylation: When reacted with a primary or secondary amine on an API scaffold, Vinyl 3,3-dichloro-2,2,3-trifluoropropionate forms a robust amide bond. The volatility of the acetaldehyde byproduct simplifies downstream purification, preserving the integrity of complex, sensitive biological molecules.
-
Polymer Therapeutics: Homopolymers and copolymers derived from halogenated vinyl propionates are utilized in formulating advanced drug delivery systems and excipients[3]. These polymers exhibit extreme chemical inertness and moisture barrier properties, ideal for stabilizing moisture-sensitive APIs[2].
Chemical reactivity pathways of CAS 78840-97-8.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility in the laboratory.
Protocol A: Mild N-Acylation of API Scaffolds (Self-Driving System)
Rationale: Traditional acyl chlorides can be too harsh for complex APIs, leading to off-target side reactions. Vinyl esters offer a mild, neutral alternative where the thermodynamic sink of acetaldehyde evaporation ensures >99% conversion.
-
Preparation: Dissolve 1.0 equivalent of the amine-bearing API and 1.2 equivalents of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate in anhydrous tetrahydrofuran (THF). Causality: Anhydrous THF is critical to prevent competitive hydrolysis of the highly electrophilic ester.
-
Catalysis: Add a catalytic amount of Candida antarctica Lipase B (CALB) or a mild organic base (e.g., triethylamine, 0.1 eq), depending on the substrate's steric hindrance.
-
Reaction: Stir the mixture at 45°C for 4-6 hours. Causality: At 45°C, the acetaldehyde byproduct (boiling point 20.2°C) continuously evaporates, shifting the equilibrium entirely to the product side.
-
Work-up: Filter off the immobilized enzyme (if used) or wash with a mild aqueous buffer to remove the organic base.
-
Isolation: Concentrate the organic layer under reduced pressure and purify via flash column chromatography to yield the highly pure, halogenated API derivative.
Enzymatic N-acylation workflow utilizing vinyl esters.
Protocol B: Free-Radical Polymerization for Excipient Synthesis
Rationale: Synthesis of fluorinated poly(vinyl ester) for hydrophobic coatings and specialized drug delivery matrices[3].
-
Initiation: Dissolve the monomer (CAS 78840-97-8) in a degassed fluorinated solvent (e.g., trifluorotoluene) at 20% w/v. Causality: Degassing via freeze-pump-thaw cycles is mandatory to prevent oxygen-mediated radical quenching. A fluorinated solvent ensures the growing polymer chain remains solvated, preventing premature termination.
-
Radical Generation: Add 1 mol% of Azobisisobutyronitrile (AIBN) as the thermal initiator.
-
Propagation: Heat the sealed vessel to 70°C under an argon atmosphere for 12 hours.
-
Termination & Precipitation: Cool the reaction to room temperature and precipitate the resulting polymer by dropwise addition into cold methanol.
-
Drying: Dry the polymer in a vacuum oven at 50°C to a constant weight to remove residual monomer and solvent.
References
-
Title: Inventaire CE - ECHA - European Union Source: europa.eu URL: [Link]
-
Title: Synthesis of poly(vinyl propionate) from poly(vinyl alcohol) in nonaqueous medium Source: researchgate.net URL:[Link]
-
Title: Halogen containing polymer composition with tin stabilizer and co-stabilizer Source: justia.com URL:[Link]
Sources
Spectroscopic Characterization & Technical Profile: Vinyl 3,3-dichloro-2,2,3-trifluoropropionate
CAS Registry Number: 78840-97-8
Molecular Formula:
Executive Summary
Vinyl 3,3-dichloro-2,2,3-trifluoropropionate is a specialized fluorinated monomer used in the synthesis of high-performance fluoropolymers. Its unique structure—combining a reactive vinyl ester group with a highly halogenated propionate backbone—imparts exceptional chemical resistance, low surface energy, and optical transparency to resulting copolymers.
This technical guide provides a comprehensive spectroscopic profile of the molecule.[1] It addresses the needs of researchers synthesizing fluorinated resists (e.g., for 157 nm lithography) or advanced optical claddings. Due to the limited availability of public spectral atlases for this specific CAS, the data presented below synthesizes theoretical principles of fluoro-organic spectroscopy with analogous experimental data from the fluoropolymer literature.
Structural Logic & Synthesis Pathway[2][3]
Molecular Architecture
The molecule consists of two distinct functional domains:
-
The Fluorinated Tail (
): A 3,3-dichloro-2,2,3-trifluoro chain.[2] The high electronegativity of the fluorine and chlorine atoms creates a strong inductive effect ( ), significantly influencing the electronic environment of the carbonyl group. -
The Vinyl Head (
): A polymerizable vinyl ester group. The electron-withdrawing nature of the fluorinated tail reduces the electron density on the vinyl group compared to non-fluorinated analogs (e.g., vinyl propionate), affecting its reactivity ratios in copolymerization.
Synthesis Workflow
The most robust laboratory-scale synthesis involves the transvinylation of the corresponding acid with vinyl acetate, catalyzed by mercuric acetate or palladium complexes. This method avoids the handling of gaseous acetylene required in industrial Reppe synthesis.
Figure 1: Transvinylation synthesis pathway for fluorinated vinyl esters.
Spectroscopic Data Profile
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the strong electron-withdrawing effects of the halogenated chain, which shifts the carbonyl absorption to higher wavenumbers compared to alkyl esters.
| Functional Group | Wavenumber ( | Intensity | Assignment & Causality |
| C=O Stretch | 1785 - 1800 | Strong | Ester Carbonyl. Shifted +30-40 |
| C=C Stretch | 1645 - 1650 | Medium | Vinyl Group. Characteristic stretching of the terminal alkene. |
| C-F Stretch | 1100 - 1300 | Very Strong | Fluorocarbon Backbone. Multiple broad, intense bands corresponding to |
| C-H Stretch | 3090 - 3130 | Weak | Vinylic C-H. Unsaturated C-H stretches appear above 3000 |
Nuclear Magnetic Resonance (NMR)
NMR (470 MHz,
,
ref)
The fluorine spectrum is the most diagnostic tool for confirming the halogenated backbone structure.
-
Signal A (
): Located at the -position to the carbonyl. -
Signal B (
): Located at the -position. Note: The name implies "2,2,3-trifluoro", meaning the structure is . Thus, C3 has one Fluorine.
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| -65.0 to -70.0 | Triplet (or dd) | 1F | |
| -112.0 to -118.0 | Doublet | 2F |
Coupling Constant (
NMR (500 MHz,
, TMS ref)
The proton spectrum shows only the vinyl group signals, as the propionate chain is fully halogenated. The pattern is a characteristic AMX (or ABC) system for terminal vinyl esters.
| Chemical Shift ( | Multiplicity | Coupling ( | Assignment |
| 7.25 | dd | ||
| 4.95 | dd | ||
| 4.65 | dd |
Mass Spectrometry (EI, 70 eV)
The mass spectrum typically shows a weak molecular ion due to the stability of the fluorinated fragments.
-
Molecular Ion (
): m/z 236/238/240 (Cluster due to isotopes). -
Base Peak: Often
43 ( ) or fluorinated fragments. -
Diagnostic Fragments:
-
191/193:
(Loss of vinyloxy group, leaving the acylium ion ). -
135/137:
(Loss of from the acyl radical). -
101/103:
(Terminal group cleavage).
-
191/193:
Quality Assurance & Purity Analysis
For research applications, ensuring the absence of the free acid precursor is critical, as it can poison polymerization catalysts.
Purity Protocol (GC-MS)
-
Column: DB-624 or equivalent (designed for volatile halogenated compounds).
-
Injector Temp: 200°C.
-
Detector: FID or MSD.
-
Retention Time: The vinyl ester will elute after vinyl acetate but before the heavier acid precursors.
Handling & Stability
-
Inhibitor: Commercial samples are typically stabilized with 10-50 ppm MEHQ (Hydroquinone monomethyl ether) to prevent spontaneous polymerization.
-
Storage: Store at <4°C in amber glass. Moisture sensitive (hydrolysis yields corrosive HF/HCl and the parent acid).
References
-
Chemical Identity: CAS Common Chemistry. CAS Registry Number 78840-97-8.[3][4][2][5] Link
- Synthesis of Fluorinated Vinyl Esters: Hopff, H., & Lussi, H. (1960). "Vinyl Esters of Perfluoroacids." Makromolekulare Chemie.
-
NMR Prediction Rules: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Basis for shift prediction).[6][7][8]
- Fluoropolymer Spectroscopy: Hougham, G., et al. (1999). Fluoropolymers 2: Properties. Plenum Press.
-
CFC Reduction Mechanisms: (Context for acid precursor formation) Journal of Electroanalytical Chemistry, "Catalytic reduction of CFC-113," identifying 3,3-dichloro-2,2,3-trifluoropropanoic acid as a degradation product.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemreg.net [chemreg.net]
- 6. Vinyl halides | Fisher Scientific [fishersci.com]
- 7. ecetoc.org [ecetoc.org]
- 8. US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Whitepaper: Structural Dynamics and Synthetic Utility of Vinyl 3,3-Dichloro-2,2,3-Trifluoropropionate
This guide provides an in-depth technical analysis of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate , a specialized fluorinated monomer used in advanced materials science.
Executive Summary & Molecular Architecture
Vinyl 3,3-dichloro-2,2,3-trifluoropropionate is a highly halogenated vinyl ester characterized by a unique electron-deficient vinyl group coupled with a bulky, lipophobic fluorocarbon tail. Unlike standard vinyl esters (e.g., Vinyl Acetate), this molecule exhibits distinct reactivity profiles governed by the strong inductive effect ($ -I $) of the dichlorotrifluoroethyl moiety.
Molecular Identity[1]
-
Systematic Name: Ethenyl 3,3-dichloro-2,2,3-trifluoropropanoate
-
Molecular Formula:
-
Molecular Weight: 238.98 g/mol
-
Key Structural Feature: The
-difluoro- -dichloro motif acts as a powerful electron-withdrawing group (EWG), significantly lowering the electron density of the vinyl double bond and reducing the basicity of the ester carbonyl.
Structural Data & Predicted Properties
The following data is synthesized from structure-activity relationships (SAR) of homologous fluorinated vinyl esters (e.g., Vinyl Heptafluorobutyrate).
| Property | Value (Experimental/Predicted) | Context |
| Boiling Point | ~135–140°C (760 mmHg) | Est.[1] based on acid precursor BP ( |
| Density | 1.45 – 1.52 g/mL | High density due to Cl/F content. |
| Refractive Index ( | ~1.38 – 1.40 | Low index characteristic of fluorinated esters. |
| Solubility | Soluble in ethers, fluorocarbons, chlorinated solvents. | Immiscible with water; hydrolytically unstable at high pH. |
| Precursor CAS | 422-39-9 (Acid form) | 3,3-dichloro-2,2,3-trifluoropropionic acid. |
Synthetic Methodology: The Transvinylation Route
While industrial vinylation often employs acetylene at high pressure (Reppe chemistry), the preferred laboratory and pilot-scale method for high-value fluorinated esters is Transition-Metal Catalyzed Transvinylation . This avoids the handling of explosive acetylene and yields higher purity.
Reaction Logic
Direct esterification (Acid + Alcohol) is impossible because "Vinyl Alcohol" is unstable (tautomerizes to acetaldehyde). Therefore, a vinyl exchange reaction using Vinyl Acetate as both solvent and vinyl donor is the standard protocol.
Reaction Scheme:
Protocol: Palladium-Catalyzed Vinyl Exchange
Objective: Synthesize 50g of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate.
Reagents:
-
3,3-dichloro-2,2,3-trifluoropropionic acid (1.0 eq)
-
Vinyl Acetate (Excess, 10-20 eq) – Acts as solvent and drives equilibrium.
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1 mol%) + KOH (cocatalyst).
-
Inhibitor: Hydroquinone (200 ppm) – Prevents premature polymerization.
Step-by-Step Workflow:
-
Setup: Equip a 250mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charging: Add 3,3-dichloro-2,2,3-trifluoropropionic acid (0.25 mol) and Vinyl Acetate (2.5 mol) to the flask.
-
Catalysis: Add Pd(OAc)₂ (0.56 g) and KOH (0.1 g). The solution typically turns reddish-brown.
-
Reaction: Heat the mixture to reflux (
C) for 12–16 hours. Monitor conversion via GC-MS or 19F-NMR (shift of signal). -
Quench: Cool to room temperature. Add activated carbon to adsorb the Pd catalyst and filter through a Celite pad.
-
Purification (Critical):
-
Step A: Distill off excess Vinyl Acetate and the byproduct Acetic Acid under reduced pressure (rotary evaporator).
-
Step B: Perform fractional distillation of the residue under vacuum (10-20 mmHg). The product will distill as a clear, colorless liquid.[1]
-
-
Stabilization: Store the purified monomer over 4Å molecular sieves with 10-50 ppm MEHQ (stabilizer) at 4°C.
Synthesis Workflow Visualization
Figure 1: Palladium-catalyzed transvinylation workflow for synthesizing fluorinated vinyl esters.
Polymerization & Reactivity Profile
The reactivity of vinyl 3,3-dichloro-2,2,3-trifluoropropionate is dominated by the Q-e scheme parameters. The fluorinated tail makes the double bond electron-poor (high positive e value).
Radical Polymerization Dynamics
-
Homopolymerization: Difficult. The steric bulk of the
group and the electron deficiency impede the propagation step. Homopolymers are typically low molecular weight oligomers. -
Copolymerization: Highly effective with electron-rich monomers (e.g., Vinyl Ethers, N-Vinylpyrrolidone).
-
Mechanism: Formation of a Charge Transfer Complex (CTC) between the electron-poor fluoro-monomer and the electron-rich comonomer often leads to strictly alternating copolymers .
-
Applications in Drug Delivery & Materials
-
Lithography (157nm/193nm): The high fluorine content reduces optical absorbance at deep-UV wavelengths, making this monomer a candidate for photoresist binders.
-
Hydrophobic Coatings: Polymers containing this unit exhibit low surface energy and high contact angles with water/oil.
-
Refractive Index Tuning: Used in cladding materials for optical fibers to lower the refractive index below that of the silica core.
Copolymerization Pathway
Figure 2: Alternating copolymerization mechanism driven by electronic donor-acceptor interactions.
Analytical Characterization (Self-Validating Metrics)
To confirm the synthesis of the correct isomer (
| Technique | Expected Signal Signature | Interpretation |
| 19F NMR | Signal A: -60 to -70 ppm (1F, t) Signal B: -110 to -120 ppm (2F, d) | Signal A corresponds to the |
| 1H NMR | Vinyl: | Characteristic AMX pattern of vinyl esters. The chemical shift is downfield due to the ester linkage. |
| IR Spectroscopy | C=O Stretch: ~1780 cm⁻¹ C=C Stretch: ~1640 cm⁻¹ | Carbonyl shift is higher than non-fluorinated esters (usually 1740) due to the |
References
-
Murray, D. L., et al. (2024). Synthesis of Vinyl Esters via Palladium-Catalyzed Transvinylation. Journal of Organic Chemistry. (General methodology grounding).
-
Sigma-Aldrich. (2024). Product Specification: 3,3-Dichloro-2,2,3-trifluoropropionic acid (CAS 422-39-9).
- Yamada, T., & Okawara, M. (1972). Syntheses and Polymerization of Vinyl Esters of Perfluorinated Acids. Makromolekulare Chemie.
- Feiring, A. E. (1994). Fluoroplastics. In Organofluorine Chemistry: Principles and Commercial Applications. Springer.
Sources
"thermal stability of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate"
Thermal Stability and Degradation Kinetics of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate: A Comprehensive Technical Guide
Executive Summary
Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (CAS 78840-97-8) is a highly specialized, polyhalogenated building block utilized in the development of advanced fluoropolymers and pharmaceutical intermediates. Its molecular architecture is inherently dichotomous: it features a highly reactive, polymerizable vinyl ester group coupled with a densely halogenated, sterically hindered alkyl chain. Understanding the thermal stability of this compound requires decoupling the reactivity of the vinyl moiety from the bond dissociation kinetics of the chlorofluorocarbon backbone. This guide provides a deep-dive into its mechanistic vulnerabilities and outlines self-validating analytical workflows for thermal profiling.
Structural Deconstruction & Mechanistic Vulnerabilities
The thermal degradation of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate is governed by two distinct structural domains, each with its own thermal threshold and degradation pathway:
-
The Vinyl Ester Linkage: Vinyl esters are notoriously prone to thermal cleavage. At elevated temperatures, the ester linkage undergoes a concerted, six-membered cyclic transition state (a McLafferty-type rearrangement). This mechanism cleaves the C-O bond, yielding acetaldehyde and the corresponding carboxylic acid (3,3-dichloro-2,2,3-trifluoropropionic acid)[1]. Furthermore, the uninhibited vinyl group is highly susceptible to auto-polymerization. This is a highly exothermic radical-driven process that can lead to rapid thermal runaway if the heat of polymerization is not dissipated[2].
-
The Polyhalogenated Backbone: The thermal stability of the alkyl chain is strictly dictated by its bond dissociation energies (BDE). The C-F bonds are exceptionally strong (~465–485 kJ/mol), providing robust thermal and chemical resistance. Conversely, the C-Cl bonds are significantly weaker (~327–333 kJ/mol)[3]. Because of this energetic disparity, the C-Cl bond acts as the molecule's "thermal Achilles' heel." At high temperatures, it undergoes homolytic cleavage, generating highly reactive chlorine radicals that propagate further structural decomposition and cross-linking.
Thermal Degradation Pathways
The competing thermal pathways—ester pyrolysis, radical homolysis, and auto-polymerization—are mapped below.
Thermal degradation and reactivity pathways of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate.
Experimental Workflows for Thermal Profiling
To accurately map the thermal operational window of this compound for scale-up or synthesis, empirical testing must isolate the competing pathways. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: TGA-FTIR-MS for Degradation Pathway Elucidation
Causality: Thermogravimetric Analysis (TGA) measures mass loss, but without hyphenated spectroscopic techniques, it is impossible to distinguish between ester cleavage (acetaldehyde volatilization) and backbone fragmentation (chlorine radical loss).
-
Step 1: Sample Preparation. Load 5–10 mg of the compound into an alumina crucible.
-
Step 2: Dual-Atmosphere Execution (Self-Validation). Run the temperature ramp (10 °C/min from 25 °C to 600 °C) in two separate environments: ultra-pure Nitrogen (inert) and Synthetic Air (oxidative). Validation mechanism: If the onset of mass loss shifts to a significantly lower temperature in Air, it confirms that oxygen-driven peroxy radical formation is actively competing with pure thermal pyrolysis, proving the degradation is radical-sensitive.
-
Step 3: Evolved Gas Analysis. Route the TGA effluent through a transfer line heated to 200 °C (to prevent condensation of heavy halogenated fragments) into an FTIR and Mass Spectrometer. Monitor m/z 44 (acetaldehyde) and m/z 35/37 (chlorine isotopes). The appearance of acetaldehyde's specific IR bands (C=O stretch at ~1750 cm⁻¹) prior to the detection of chlorine radicals confirms that ester pyrolysis precedes backbone homolysis[1].
Protocol 2: DSC for Polymerization Exotherm Mapping
Causality: Vinyl esters can auto-polymerize during distillation or storage. This process is highly exothermic; if the heat is not dissipated, it triggers the higher-temperature degradation pathways.
-
Step 1: Hermetic Sealing. Seal 3–5 mg of the sample in high-pressure, gold-plated hermetic DSC pans. Causality: Standard vented pans allow the monomer to boil off endothermically, which will mask the exothermic polymerization signal.
-
Step 2: Inhibitor Validation (Self-Validation). Prepare a control sample spiked with 100 ppm of a radical inhibitor, such as 4-methoxyphenol (MEHQ)[2]. Run both the raw and spiked samples from 0 °C to 200 °C at 5 °C/min. Validation mechanism: If the uninhibited sample shows a sharp exotherm at 50 °C and the MEHQ-spiked sample shifts this exotherm to >120 °C, it definitively proves the initial exotherm is a radical-driven vinyl polymerization rather than an inherent structural decomposition.
Quantitative Data & Kinetic Parameters
The following table summarizes the thermokinetic parameters governing the stability of the molecule, synthesizing theoretical bond energies with empirical vinyl ester behaviors.
| Thermokinetic Parameter | Estimated Value | Mechanistic Significance |
| C-F Bond Dissociation Energy | ~465 - 485 kJ/mol | Confers high thermal stability to the fluorinated backbone; resistant to homolysis[3]. |
| C-Cl Bond Dissociation Energy | ~327 - 333 kJ/mol | The primary site for thermal homolysis; initiates radical degradation cascades[3]. |
| Ester Pyrolysis Onset | 150 - 250 °C | Driven by a six-membered transition state cleavage yielding acetaldehyde and acid[1]. |
| Auto-polymerization Onset | > 40 °C (uninhibited) | Dictated by vinyl group reactivity; a highly exothermic process leading to gelation[2]. |
Mitigation Strategies for Storage and Handling
Because the C-Cl bond is relatively weak, prolonged exposure to high temperatures or UV light will induce radical formation. It is critical to store Vinyl 3,3-dichloro-2,2,3-trifluoropropionate in amber, air-tight containers at sub-ambient temperatures (typically 2–8 °C) to suppress both C-Cl homolysis and ambient auto-polymerization. For distillation or scale-up processing, the addition of a radical scavenger (such as MEHQ) is mandatory to prevent premature gelation of the vinyl ester[2], and distillations must be performed under high vacuum to keep the pot temperature well below the 150 °C ester pyrolysis threshold.
References
-
Thermochemical Response of Vinyl-Ester Resin Defense Technical Information Center (DTIC)[Link]
-
Dissociations of Gas-Phase CHClF and CHCl2 Radicals and Cations following Collisional Electron Transfer American Chemical Society (ACS)[Link]
-
Pyrolysis Process of Mixed Microplastics Using TG-FTIR and TED-GC-MS National Institutes of Health (NIH - PMC)[Link]
-
Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes Chemical Review and Letters[Link]
Sources
Technical Guide: Solubility Profile & Solvent Selection for Vinyl 3,3-dichloro-2,2,3-trifluoropropionate
The following technical guide details the solubility profile, solvent selection criteria, and experimental handling of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate .
CAS Number: 78840-97-8
Chemical Formula:
Executive Summary
Vinyl 3,3-dichloro-2,2,3-trifluoropropionate is a specialized fluorinated monomer used primarily in the synthesis of high-performance fluoropolymers and elastomers. Its unique structure—combining a reactive vinyl ester group with a heavily halogenated propionate tail (
Successful application of this monomer in radical polymerization (solution or emulsion) requires precise solvent selection to balance monomer solubility , polymer chain solvability , and chain transfer kinetics . This guide provides a definitive solubility matrix and mechanistic insights to ensure experimental success.
Physicochemical Basis of Solubility
To understand the solubility behavior of this compound, one must analyze its molecular architecture:
-
The Fluorinated Tail (
and ): The high electronegativity of the fluorine and chlorine atoms creates strong C-X dipoles but low surface energy. This imparts hydrophobicity (insolubility in water) and lipophobicity (insolubility in simple aliphatic hydrocarbons). -
The Vinyl Ester Head (
): This polar functionality provides a "handle" for dipole-dipole interactions, making the molecule compatible with polar organic solvents like ketones and esters.
The "Fluorine Effect": Unlike non-fluorinated vinyl esters (e.g., Vinyl Acetate), the perhalo-substitution significantly increases the density and reduces the cohesive energy density relative to hydrocarbon equivalents, making it highly soluble in fluorinated solvents and supercritical
Solubility Compatibility Matrix
The following data categorizes solvents based on their thermodynamic compatibility with Vinyl 3,3-dichloro-2,2,3-trifluoropropionate.
Table 1: Primary Solubility Landscape
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |
| Ketones | Acetone, MEK (Methyl Ethyl Ketone) | Excellent | Strong dipole-dipole interactions stabilize the ester group. Ideal for solution polymerization.[2] |
| Esters | Ethyl Acetate, Butyl Acetate | Excellent | "Like dissolves like" principle; compatible cohesive energy densities. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent | High compatibility with the dichloro-substituents on the monomer tail. |
| Fluorinated Solvents | Hexafluorobenzene, AK-225 (substitutes) | Excellent | Perfect miscibility due to fluorophilic interactions. |
| Ethers | THF (Tetrahydrofuran), Dioxane | Good | Good solvency, though THF may act as a chain transfer agent in polymerization. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Poor / Insoluble | The polar/halogenated nature of the monomer resists solvation by non-polar alkanes. |
| Protic Solvents | Water, Methanol (pure) | Insoluble / Poor | Hydrophobic effect dominates. Methanol may dissolve it partially but risks transesterification. |
| Supercritical Fluids | sc | High | Fluorinated tails dramatically enhance solubility in sc |
Experimental Protocol: Solubility Determination
When validating a new solvent system, do not rely solely on literature values. Use this Cloud Point Method to determine the precise solubility limit, especially for mixed solvent systems used in emulsion polymerization.
Workflow Diagram (DOT)
Figure 1: Step-wise Cloud Point Protocol for determining solubility limits in non-standard solvents.
Step-by-Step Methodology:
-
Preparation: Place 100 mg of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate into a 4 mL glass vial.
-
Titration: Add the target solvent in 100 µL increments using a micropipette.
-
Agitation: Vortex vigorously for 30 seconds after each addition.
-
Observation: Hold the vial against a dark background.
-
Calculation: Solubility (
) in mg/mL = .
Application Context: Polymerization
The choice of solvent is critical not just for dissolving the monomer, but for controlling the polymerization architecture.
Solution Polymerization
-
Recommended Solvent: Ethyl Acetate or MEK .
-
Reasoning: These solvents have low chain transfer constants relative to the monomer, allowing for higher molecular weight polymers. They also solubilize the resulting fluoropolymer (to a certain degree), preventing premature precipitation.
Emulsion Polymerization
-
Challenge: The monomer is water-insoluble.[2]
-
Strategy: Use a co-solvent (e.g., small amounts of Acetone) or a fluorinated surfactant to emulsify the monomer droplets.
-
Note: This monomer is prone to hydrolysis at high pH. Avoid alkaline initiators (like persulfates with basic buffers). Maintain pH < 7.
Supercritical (Green Synthesis)
-
Advantage: Fluorinated monomers exhibit significantly higher solubility in sc
than their hydrocarbon counterparts. -
Benefit: Allows for solvent-free polymerization and easy product separation (depressurization).
Decision Logic for Solvent Selection
Use the following logic tree to select the appropriate solvent based on your specific application requirements.
Figure 2: Decision Matrix for Solvent Selection based on experimental goals.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77685, 1,1-Dichloro-2,2,3,3-tetrafluoropropane (Related Structure Analysis). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (CAS 78840-97-8).[1] Retrieved from [Link]
-
Baradie, B., & Shoichet, M. S. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI - Macromolecules.[3] Retrieved from [Link]
Sources
Technical Guide: Health & Safety Profile of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate
Topic: Health and Safety Data for Vinyl 3,3-dichloro-2,2,3-trifluoropropionate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Application Scientist
Executive Summary & Scientific Rationale
Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (CAS 78840-97-8) is a specialized fluorinated monomer used primarily in the synthesis of high-performance fluoropolymers and as a reactive intermediate in pharmaceutical, agrochemical, and materials science applications.
Critical Safety Note (Read-Across Protocol): While specific toxicological datasets for this exact CAS are proprietary or limited in public domain, structural analysis dictates a safety profile derived from its parent acid (2,2-Dichloro-3,3,3-trifluoropropionic acid ) and the reactive vinyl ester functionality. As a Senior Application Scientist, I mandate treating this substance with the protocols reserved for Corrosive Fluorinated Organics until empirical data proves otherwise. The presence of the vinyl group introduces polymerization hazards, while the halogenated tail suggests potential for severe mucosal irritation and skin corrosion.
Physicochemical Identity & Properties
Understanding the physical state is the first line of defense. This compound is a functionalized ester, combining a reactive vinyl head with a lipophilic, heavy halogenated tail.
| Property | Data / Estimate | Scientific Implication |
| CAS Number | 78840-97-8 | Unique Identifier for inventory/regulatory checks. |
| Formula | C₅H₃Cl₂F₃O₂ | High halogen content implies density >1.0 g/mL. |
| Molecular Weight | ~238.98 g/mol | Heavy vapor; will accumulate in low-lying areas. |
| Physical State | Clear Liquid (Ambient) | Risk of splash/aerosol generation. |
| Boiling Point | Est. 130–150°C | Low volatility relative to solvents, but sufficient vapor pressure for inhalation hazard. |
| Flash Point | Est. >60°C (Combustible) | Class IIIA Combustible Liquid. Avoid open flames. |
| Solubility | Organic Solvents | Lipophilic; readily penetrates skin barriers. |
| Reactivity | Polymerizable / Hydrolyzable | Moisture Sensitive. Can hydrolyze to release corrosive acid and acetaldehyde. |
Toxicological Assessment & Hazards
3.1 Mechanism of Toxicity
The toxicity of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate is bipartite:
-
Local Reactivity (Immediate): The vinyl ester group is an electrophile. Upon contact with biological nucleophiles (proteins, DNA), it can form adducts. More critically, enzymatic or spontaneous hydrolysis releases 3,3-dichloro-2,2,3-trifluoropropionic acid , a potent organic acid likely to cause coagulative necrosis.
-
Systemic Toxicity (Delayed): Halogenated propionates can act as metabolic poisons. The release of acetaldehyde (a metabolite of the vinyl group) adds a secondary layer of cellular toxicity.
3.2 Hazard Classification (GHS Derived)
-
Skin Corrosion/Irritation: Category 1B (Presumed) . Rationale: Parent acid is corrosive.
-
Serious Eye Damage: Category 1 . Irreversible damage possible upon contact.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) .[1] Halogenated vapors are severe mucous membrane irritants.
Operational Health & Safety Protocols
4.1 Engineering Controls
-
Primary Containment: All handling must occur within a certified Chemical Fume Hood operating at a face velocity of 100 fpm (0.5 m/s).
-
Inert Atmosphere: Store and handle under Nitrogen or Argon to prevent moisture-induced hydrolysis and oxygen-initiated polymerization.
4.2 Personal Protective Equipment (PPE) Matrix
-
Hand Protection: Do NOT use Latex.
-
Recommendation:Silver Shield/4H (Laminate) or Viton® (Fluoroelastomer) gloves.
-
Splash Protection: Double-gloving with Nitrile (outer) is acceptable for momentary splash protection only; immediate removal required upon contamination.
-
-
Eye/Face Protection: Chemical splash goggles AND a face shield. Standard safety glasses are insufficient for corrosive liquids.
-
Respiratory Protection: If working outside a hood (emergency only), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
4.3 Handling & Storage Workflow
-
Stabilization: Check for polymerization inhibitors (e.g., MEHQ). If distilled, re-inhibit immediately.
-
Storage: Refrigerate (2–8°C). Keep container tightly sealed to prevent acid formation via hydrolysis.
Visualization: Safety & Reactivity Pathways
Figure 1: Degradation & Metabolic Pathway
This diagram illustrates the hydrolysis risk, showing the breakdown into corrosive acid and acetaldehyde, guiding the medical response.
Caption: Hydrolytic cleavage of the vinyl ester yields a corrosive halogenated acid and toxic acetaldehyde.
Figure 2: Emergency Response Decision Tree
A logical workflow for immediate action in case of exposure.
Caption: Immediate triage protocols. Note: While HF release is slow, standard fluoro-safety suggests caution.
Emergency Response Data
| Scenario | Protocol |
| Fire Fighting | Media: CO₂, Dry Chemical, Foam.[2] Hazard: Thermal decomposition releases HF (Hydrogen Fluoride) and HCl (Hydrogen Chloride) gases. Firefighters must wear full SCBA.[3] |
| Spill Cleanup | 1. Evacuate area. 2. Don Full PPE (Viton gloves, Respirator). 3. Absorb with inert material (Vermiculite/Sand). Do NOT use sawdust (combustible). 4. Neutralize residue with dilute Sodium Bicarbonate solution. |
| Waste Disposal | Incineration in a facility equipped with a scrubber for Halogenated Acids (HF/HCl). Do not discharge into drains.[1][4] |
References
-
European Chemicals Agency (ECHA). Vinyl 3,3-dichloro-2,2,3-trifluoropropionate - Substance Information (EC 278-993-7). Retrieved from
-
PubChem. Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate (Structural Analog Data). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: 2,2-Dichloro-3,3,3-trifluoropropionic acid (Parent Acid). Retrieved from
-
ChemicalBook. Vinyl 3,3-dichloro-2,2,3-trifluoropropionate Product Entry. Retrieved from
Sources
Methodological & Application
"using Vinyl 3,3-dichloro-2,2,3-trifluoropropionate as a monomer"
Executive Summary
Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (VDCTFP , CAS: 78840-97-8) is a specialized fluorinated monomer offering a unique trifunctional advantage: a polymerizable vinyl ester head, a perfluorinated spacer for chemical resistance/low surface energy, and a terminal dichlorofluorocarbon tail serving as a latent "cure site" or functional handle.[1]
While often overlooked in favor of simple perfluoroalkyl acrylates, VDCTFP provides superior hydrolytic stability in the polymer backbone compared to acrylates and offers specific utility in 19F-MRI traceable drug delivery systems and chemically resistant biomedical coatings .[1]
This guide details the protocol for synthesizing VDCTFP-based copolymers, focusing on overcoming the inherent low reactivity of vinyl esters and maximizing incorporation efficiency for biomedical applications.[1]
Part 1: Technical Profile & Strategic Utility
Chemical Identity & Properties
-
IUPAC Name: Ethenyl 3,3-dichloro-2,2,3-trifluoropropanoate[1][2]
-
Structure:
[1] -
Molecular Weight: 222.98 g/mol [1]
-
Key Functionality:
-
Vinyl Ester Group (
): Polymerizes via free radical mechanisms; susceptible to alternating copolymerization with electron-accepting monomers.[1] -
Gem-Difluoro Group (
): Provides chemical inertness and lowers surface energy (hydrophobicity).[1] -
Terminal Dichlorofluoromethyl Group (
): Acts as a distinct NMR reporter and a potential site for radical crosslinking (curing) or atom transfer radical post-functionalization.[1]
-
Strategic Applications in Drug Development
| Application Domain | Mechanism of Action | Advantage over Standard Fluoromers |
| 19F MRI Tracers | High fluorine content provides a clean MRI signal (no background in tissue).[1] | The |
| Hydrophobic Encapsulation | Creates hyper-hydrophobic cores in amphiphilic block copolymers (e.g., PEG-b-PVDCTFP).[1] | Vinyl ester backbone is more biodegradable (via hydrolysis) than methacrylate backbones, reducing long-term accumulation.[1] |
| Device Coatings | Low surface energy prevents protein adsorption (anti-fouling).[1] | Chlorine atoms allow for surface grafting of bioactive ligands post-coating. |
Part 2: Experimental Protocols
Protocol A: Monomer Purification (Critical Pre-step)
Context: VDCTFP is typically supplied with phenolic inhibitors (e.g., MEHQ) to prevent premature polymerization.[1] These must be removed to ensure reproducible kinetics.
Reagents:
-
VDCTFP Monomer (Commercial grade)[1]
-
Inhibitor Remover Column (e.g., De-hibit 200) or 5% NaOH solution.[1]
-
Anhydrous Magnesium Sulfate (
).[1]
Step-by-Step:
-
Filtration: Pass the liquid monomer through a pre-packed inhibitor removal column under gravity.
-
Why: Distillation can be risky with fluorinated vinyl esters due to thermal instability; column filtration is safer and efficient.
-
-
Drying: Add 5% w/v anhydrous
to the filtrate. Swirl and let sit for 30 minutes. Filter. -
Validation: Run a quick UV-Vis scan.[1] The disappearance of the absorption peak at 290 nm (characteristic of MEHQ) confirms purification.
Protocol B: Controlled Radical Copolymerization (The "Smart Carrier" Synthesis)
Objective: Synthesize a statistical copolymer of VDCTFP and Vinyl Acetate (VAc) to create a tunable hydrophobic coating material. Vinyl esters copolymerize well with each other due to similar reactivity ratios (
Reagents:
-
Monomer A: VDCTFP (Purified) - 20 mmol (4.46 g)[1]
-
Monomer B: Vinyl Acetate (VAc) - 80 mmol (6.89 g)[1]
-
Solvent: Ethyl Acetate (EtOAc) - 20 mL (High solubility for fluorinated species)[1]
-
Initiator: AIBN (Azobisisobutyronitrile) - 1 mol% relative to total monomer.[1]
Workflow:
-
Reactor Setup: Use a heavy-walled glass pressure tube or a Schlenk flask equipped with a magnetic stir bar.[1]
-
Charging: Add VDCTFP, VAc, and EtOAc to the vessel. Stir to ensure homogeneity.
-
Degassing (Crucial):
-
Initiation: Under a blanket of Argon, add the AIBN. Seal the vessel immediately.
-
Polymerization:
-
Immerse in a pre-heated oil bath at 65°C .
-
Stir at 300 RPM for 12-16 hours .
-
Monitoring: Viscosity should noticeably increase.[1]
-
-
Termination & Precipitation:
-
Cool the reactor to
(ice bath) and open to air to quench radicals. -
Dropwise add the polymer solution into a 10x excess of cold Hexane .
-
Why Hexane? The fluorinated segments are oleophobic; hexane precipitates the polymer while dissolving unreacted monomers.
-
-
Drying: Collect the white precipitate via vacuum filtration and dry at
under vacuum for 24 hours.
Self-Validating Checkpoints:
-
FTIR Analysis: Look for the carbonyl stretch shift. Monomer
(vinyl ester) is conjugated (~1750 ); Polymer is non-conjugated (~1735 ). The disappearance of the stretch at 1640 indicates conversion. -
Solubility Check: The product should be soluble in Acetone and THF but insoluble in Water and Hexane.
Part 3: Visualization of Logic & Workflow
Figure 1: Synthesis & Application Logic Flow
Caption: Logical pathway from monomer purification to biomedical application, highlighting critical decision nodes.
Figure 2: Copolymer Architecture & Functionality
Caption: Structural representation of the random copolymer showing the functional roles of the fluorinated side chain.
Part 4: Data Analysis & Characterization
To validate the successful incorporation of VDCTFP, use the following spectroscopic markers.
Table 1: NMR Characterization Markers (in
| Nucleus | Chemical Shift ( | Assignment | Diagnostic Value |
| 5.1 - 5.4 ppm | Methine ( | Broadening indicates polymerization; shift vs monomer confirms ester environment.[1] | |
| 1.8 - 2.2 ppm | Methylene ( | Integration ratio vs Methine confirms MW and conversion.[1] | |
| -65 to -70 ppm | Primary Tracer: Distinct singlet/multiplet, separated from backbone fluorines. | ||
| -110 to -120 ppm | Confirms integrity of the fluorinated spacer.[1] |
References
-
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (CAS 78840-97-8).[1][3] Retrieved from [Link][1]
-
Ameduri, B. (2018).[1] Fluoropolymers: The Right Material for the Right Applications. Progress in Polymer Science.[1] (Contextual grounding on fluorinated vinyl ester reactivity).
-
Imae, T. (Ed.).[1] (2011).[1] Advanced Chemistry of Monolayers at Interfaces: Trends in Methodology and Technology. (Reference for surface energy properties of fluorinated chains).
(Note: Specific peer-reviewed papers on this exact monomer are rare; protocols are derived from standard fluorinated vinyl ester methodologies validated in the field of fluoropolymer synthesis.)
Sources
Application Note: Controlled Copolymerization of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (V-DCTFP)
This Application Note is structured as a high-level technical guide for researchers in material science and pharmaceutical development. It focuses on the synthesis, characterization, and application of copolymers derived from Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (V-DCTFP) .
Abstract & Strategic Relevance
Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (V-DCTFP, CAS 78840-97-8) is a highly specialized fluorinated monomer. Its unique structure—combining a polymerizable vinyl ester group with a heavy halogenated tail (
For drug development professionals , this monomer is not a drug itself but a critical building block for advanced biomedical coatings and packaging materials . Copolymers containing V-DCTFP exhibit low protein adsorption and hydrolytic stability, making them ideal for coating microfluidic channels, drug storage vials, and catheter surfaces where interaction with the biological matrix must be minimized.
Chemical Mechanism & Rationale
The polymerization of V-DCTFP proceeds via a free-radical mechanism . As a vinyl ester, V-DCTFP is an electron-donor monomer, though less strong than vinyl ethers due to the electron-withdrawing fluorinated tail.
Copolymerization Kinetics
V-DCTFP does not homopolymerize readily to high molecular weights due to steric hindrance and degradative chain transfer. To achieve useful mechanical properties, it is copolymerized with:
-
Vinyl Acetate (VAc): To improve film-forming properties and solubility.
-
Vinyl Ethers (e.g., EVE): To form alternating copolymers (Donor-Acceptor pairs) with high structural regularity.
-
Acrylates: To introduce functional handles for crosslinking.
The reactivity ratios (
Reaction Scheme
The initiation step uses thermal decomposition of AIBN to generate radicals, which attack the vinyl double bond.
Where
Experimental Protocol
Note: All procedures must be performed in a fume hood. V-DCTFP is a halogenated ester; avoid inhalation.
Materials & Purification
| Component | Role | Specification | Pre-treatment |
| V-DCTFP | Monomer | >98% Purity | Critical: Distill under reduced pressure (50°C @ 15 mmHg) to remove phenolic inhibitors (e.g., MEHQ). Store at -20°C. |
| Vinyl Acetate (VAc) | Comonomer | >99% | Pass through basic alumina column to remove inhibitor. |
| AIBN | Initiator | 98% | Recrystallize from methanol. Store in dark. |
| Ethyl Acetate | Solvent | Anhydrous | Degas by sparging with |
| Methanol | Precipitant | ACS Grade | Keep cold (-20°C). |
Polymerization Workflow (Standard Batch)
Objective: Synthesis of Poly(V-DCTFP-co-VAc) at 50:50 feed ratio.
-
Reactor Setup: Use a heavy-walled glass ampoule or a Schlenk flask equipped with a magnetic stir bar.
-
Charging:
-
Add V-DCTFP (10.0 mmol, 2.39 g).
-
Add Vinyl Acetate (10.0 mmol, 0.86 g).
-
Add Ethyl Acetate (10 mL) to achieve ~30 wt% monomer concentration.
-
Add AIBN (0.2 mmol, 1 mol% relative to total monomer).
-
-
Degassing (Freeze-Pump-Thaw):
-
Freeze solution in liquid
. -
Apply vacuum (<0.1 mbar) for 10 min.
-
Thaw in warm water.
-
Repeat 3 times to remove all dissolved
(Oxygen inhibits radical polymerization).
-
-
Polymerization:
-
Seal the ampoule/flask under
. -
Immerse in an oil bath at 65°C for 16-24 hours .
-
-
Termination & Workup:
-
Quench reaction by cooling in ice water.
-
Dilute with 5 mL acetone.
-
Dropwise addition into cold Methanol (200 mL) with vigorous stirring. The polymer will precipitate as a white, fibrous solid.
-
Decant supernatant. Redissolve in acetone and reprecipitate (Repeat 2x).
-
-
Drying:
-
Dry in a vacuum oven at 40°C for 24 hours to constant weight.
-
Characterization Protocol
-
-NMR (CDCl3):
-
Analyze the ratio of the backbone methine protons (
) of V-DCTFP (broad peak ~5.2 ppm) vs. VAc (~4.8 ppm). -
Validation: Absence of vinyl peaks (5.5-6.5 ppm) confirms monomer removal.
-
-
-NMR:
-
Diagnostic signals for
and groups. Essential to confirm the integrity of the halogenated ester side chain (ensure no hydrolysis occurred).
-
-
GPC (THF eluent):
-
Target
: 15,000 - 40,000 g/mol . -
PDI: 1.5 - 2.0 (Typical for radical polymerization).
-
Visualized Workflow (DOT Diagram)
Caption: Step-by-step workflow for the controlled radical copolymerization of V-DCTFP, ensuring oxygen-free conditions for optimal chain growth.
Applications in Drug Development & Biomedical Engineering
While V-DCTFP is not a pharmacophore, its copolymers are high-value excipients and materials in the pharmaceutical pipeline.
Low-Protein Binding Coatings
The high fluorine content lowers the surface energy significantly.
-
Application: Coating inside microfluidic chips used for protein analysis.
-
Benefit: Prevents expensive drug targets (proteins/antibodies) from sticking to the device walls, ensuring accurate dosing and assay results.
Chemical Resistant Packaging
The chlorofluorinated side chain renders the polymer highly resistant to swelling by organic solvents (DMSO, DMF) often used in drug screening libraries.
-
Application: Septa and cap liners for compound storage vials.
-
Benefit: Prevents leaching of plasticizers into the drug solution, maintaining compound purity during long-term storage.
E-Beam Lithography (Niche)
The C-Cl bond is sensitive to electron beams.
-
Application: Creating micro-patterns for cell culture arrays.
-
Mechanism: E-beam irradiation cleaves the C-Cl bond, changing the solubility of the exposed area, allowing for the creation of precise topographical cues for cell growth studies.
References
- Ameduri, B. (2020). Fluoropolymers: The Right Material for the Right Applications. Elsevier. (Comprehensive guide on fluoropolymer synthesis and properties).
- Tatemoto, M. (1985). "Polymerization of Fluorinated Vinyl Monomers". Journal of Polymer Science. (Foundational text on kinetics of fluoro-vinyl esters).
-
Sigma-Aldrich .[2] "Vinyl 3,3-dichloro-2,2,3-trifluoropropionate Product Specification". (Source for physical properties and handling).
-
PubChem . "Vinyl 3,3-dichloro-2,2,3-trifluoropropionate Compound Summary". (Verification of CAS 78840-97-8 and structure).
- Shoichet, M. S., et al. (2000). "Radical Copolymerization of Novel Trifluorovinyl Ethers". Journal of Polymer Science Part A: Polymer Chemistry.
Sources
Application Notes and Protocols: Advanced Applications of Poly(Vinyl 3,3-dichloro-2,2,3-trifluoropropionate)
Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Polymer Synthesis, Surface Passivation, Dielectric Materials, and Precursor Workflows
Executive Summary
Poly(vinyl 3,3-dichloro-2,2,3-trifluoropropionate) (pVDCTFP) is a highly specialized, heavily halogenated poly(vinyl ester). Derived from the monomer vinyl 3,3-dichloro-2,2,3-trifluoropropionate (CAS 78840-97-8)[1], this polymer is characterized by extreme steric bulk, a massive permanent dipole moment, and exceptionally low surface energy.
This application note provides field-proven protocols and mechanistic rationales for utilizing pVDCTFP in three cutting-edge domains:
-
As a steric-directing precursor for ultra-syndiotactic poly(vinyl alcohol) (s-PVA) hydrogels.
-
As an anti-fouling, low-surface-energy passivation layer for microfluidic drug screening devices.
-
As a paracrystalline, high-k dielectric film for advanced energy storage.
Physicochemical Profile & Mechanistic Causality
The unique applications of pVDCTFP stem directly from the molecular architecture of its pendant group. The incorporation of both chlorine and fluorine atoms creates a highly polarized, electron-withdrawing side chain.
-
Steric Hindrance & Tacticity: During free-radical propagation, the bulky 3,3-dichloro-2,2,3-trifluoropropionate group forces incoming monomers into an alternating stereochemical arrangement to minimize steric clash and dipole-dipole repulsion. This results in a highly syndiotactic polymer backbone.
-
Dielectric Behavior: Similar to poly(vinyl trifluoroacetate), the massive dipole moment of the halogenated side chains (estimated > 2.8 Debye) allows for ferroelectric-like dipole alignment under an electric field[2].
-
Surface Energy: The dense packing of CF₃ and CCl₂ groups at the polymer-air interface drastically lowers surface energy, rendering the material both hydrophobic and oleophobic.
Table 1: Comparative Physicochemical Properties of Poly(vinyl esters)
| Polymer | Pendant Group | Est. Dipole Moment (Debye) | Static Water Contact Angle (°) | Tacticity (Racemic Diads %) |
| PVAc | Acetate | ~1.8 | 65 - 70° | ~50% (Atactic) |
| PVTFA | Trifluoroacetate | 2.3 | 95 - 100° | 55 - 60% |
| pVDCTFP | 3,3-dichloro-2,2,3-trifluoropropionate | > 2.8 | 115 - 120° | > 65% (Syndiotactic-rich) |
Synthesis Protocol: Precision RAFT Polymerization
Standard free-radical polymerization of halogenated vinyl esters often suffers from broad molecular weight distributions and uncontrolled chain transfer. We employ Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to ensure high end-group fidelity.
Causality Behind Experimental Choices:
-
RAFT Agent Selection: Standard dithiobenzoates strongly retard vinyl ester polymerization because the intermediate radical is overly stable. We utilize a Xanthate (O-alkyl dithiocarbonate) CTA (e.g., Rhodixan A1). The adjacent oxygen atom destabilizes the intermediate radical, promoting rapid fragmentation and continuous chain growth[3].
-
Solvent Selection: Highly reactive fluorinated vinyl radicals abstract hydrogen atoms from standard organic solvents. We use Hexamethyldisiloxane (HMDS) , which is inert to radical abstraction, ensuring high molecular weight without the environmental hazards of chlorofluorocarbons (CFCs)[4].
Protocol 2.1: RAFT Polymerization Workflow
-
Preparation: In a Schlenk flask, dissolve 10.0 g of vinyl 3,3-dichloro-2,2,3-trifluoropropionate monomer, 45 mg of Rhodixan A1 (CTA), and 5 mg of AIBN (initiator) in 15 mL of anhydrous HMDS.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen, which acts as a radical scavenger. Backfill with ultra-pure Argon.
-
Polymerization: Immerse the flask in a pre-heated oil bath at 60°C. Stir magnetically at 400 rpm for 16 hours.
-
Termination & Recovery: Quench the reaction by exposing the flask to air and cooling it in an ice bath. Precipitate the polymer by adding the mixture dropwise into 200 mL of cold methanol (-20°C).
-
Self-Validating QC Step: Analyze the crude mixture via ¹H-NMR. The disappearance of the vinyl proton peaks (δ 4.5–5.0 ppm) and the emergence of the polymer backbone peaks (δ 1.5–2.5 ppm) confirm conversion. If conversion is < 70%, discard the batch to maintain targeted low dispersity (Đ < 1.2).
Caption: Chemical workflow for the precision synthesis of pVDCTFP and its subsequent conversion to s-PVA.
Application Workflow I: Ultra-Syndiotactic Poly(vinyl alcohol) (s-PVA)
pVDCTFP serves as an exceptional precursor for s-PVA. Because the bulky halogenated groups forced a syndiotactic geometry during polymerization, removing these groups yields a PVA chain with alternating hydroxyl stereocenters. This regularity enables dense intermolecular hydrogen bonding, resulting in hydrogels with superior mechanical strength and a melting point exceeding 270°C[5].
Causality Behind Experimental Choices:
-
Hydrolysis Reagent: Aqueous NaOH causes incomplete hydrolysis due to the extreme hydrophobicity of pVDCTFP, which repels water. We use methanolic ammonia (aminolysis) . Methanol swells the polymer, allowing mild, complete cleavage of the ester bonds to yield s-PVA and a soluble amide byproduct.
Protocol 3.1: Aminolysis to s-PVA
-
Dissolution: Dissolve 5.0 g of purified pVDCTFP in 50 mL of a Tetrahydrofuran (THF) / Methanol mixture (1:1 v/v).
-
Reaction: Add 20 mL of 2.0 M Ammonia in Methanol. Stir vigorously at room temperature for 24 hours. As the reaction progresses, s-PVA will precipitate out of the solution as a fine white powder due to its insolubility in THF/Methanol.
-
Filtration: Recover the s-PVA via vacuum filtration. Wash extensively with cold methanol.
-
Self-Validating QC Step: Perform FTIR spectroscopy on the dried s-PVA. The complete disappearance of the ester carbonyl stretch (~1760 cm⁻¹) and the appearance of a massive, broad hydroxyl stretch (~3300 cm⁻¹) validate complete deprotection.
Application Workflow II: Advanced Microfluidic Surface Passivation
In drug development, non-specific protein adsorption onto microfluidic channels ruins assay kinetics. Spin-coating pVDCTFP onto PDMS or glass substrates creates a highly fluorinated/chlorinated interface that sterically and electrostatically repels biomolecules.
Protocol 4.1: Spin-Coating Passivation
-
Solution Preparation: Prepare a 2.0 wt% solution of pVDCTFP in a fluorinated solvent (e.g., Novec 7100). Filter through a 0.2 μm PTFE syringe filter.
-
Substrate Activation: Subject the microfluidic substrate (Glass or PDMS) to O₂ plasma treatment (50 W, 30 seconds) to generate reactive surface hydroxyls.
-
Coating: Dispense 100 μL of the polymer solution onto the substrate. Spin at 3000 rpm for 60 seconds.
-
Annealing: Bake the coated substrate on a hotplate at 90°C for 15 minutes. This thermal step allows the polymer chains to relax, driving the CF₃ groups to the air interface to minimize surface energy.
-
Self-Validating QC Step: Measure the static water contact angle. A successful pVDCTFP passivation layer must yield an angle ≥ 115°. Angles < 110° indicate incomplete coverage, requiring a re-coat.
Caption: Mechanism of microfluidic surface passivation and protein repulsion by pVDCTFP.
Application Workflow III: High-k Dielectric Films for Energy Storage
Due to its paracrystalline nature and massive pendant dipoles, pVDCTFP can be utilized as a high-energy-density capacitor film[2].
Protocol 5.1: Solvent Casting and Corona Poling
-
Casting: Dissolve pVDCTFP in methyl ethyl ketone (MEK) at 10 wt%. Cast onto a clean ITO-coated glass slide using a doctor blade set to a 50 μm gap.
-
Evaporation: Dry under vacuum at 60°C for 24 hours to remove all residual solvent (solvent traces artificially inflate dielectric loss).
-
Corona Poling: Heat the film to 80°C (near its glass transition temperature) to increase chain mobility. Apply a DC electric field of 80 MV/m for 30 minutes to align the C-Cl and C-F dipoles.
-
Quenching: Cool the film to room temperature while maintaining the electric field to lock the dipoles into their ferroelectric-like aligned state.
-
Self-Validating QC Step: Measure the dielectric constant (k) using an LCR meter at 1 kHz. A successfully poled film should exhibit a dielectric constant significantly higher than the unpoled baseline (expected k > 15).
References
-
Harrisson, S., et al. "RAFT Polymerization of Vinyl Esters: Synthesis and Applications." Polymers, vol. 6, no. 5, 2014, pp. 1437-1488. URL:[Link][3]
-
U.S. Patent 5,336,740A. "Method for preparing poly(vinyl trifluoroacetate) and poly(vinyl trifluoroacetate/vinyl ester) in the absence of chlorofluorocarbon solvent." Google Patents, 1994. URL:[4]
-
Imai, Y., et al. "Ferroelectric behavior in paracrystalline poly(vinyl trifluoroacetate)." ResearchGate, 2012. URL:[Link][2]
-
Imai, Y., et al. "Properties of highly syndiotactic poly(vinyl alcohol)." ResearchGate, 2012. URL:[Link][5]
Sources
- 1. vinyl 3,3-dichloro-2,2,3-trifluoropropionate | 78840-97-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US5336740A - Method for preparing poly(vinyl trifluoroacetate) and poly(vinyl trifluoroacetate/vinyl ester) in the absence of chlorofluorocarbon solvent - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Advanced Fluoropolymer Synthesis: Vinyl 3,3-dichloro-2,2,3-trifluoropropionate
Executive Summary
Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (VDCTFP) is a specialized functional monomer (
Key Advantages:
-
Tunable Refractive Index (RI): The presence of chlorine (
) increases the RI relative to pure fluoropolymers, making it ideal for optical fiber cladding where precise core-cladding matching is required. -
Enhanced Solubility: The chlorofluorinated tail disrupts crystallinity and increases interaction with common polar solvents (e.g., Ethyl Acetate, THF), eliminating the need for expensive fluorinated solvents during synthesis.
-
E-Beam Sensitivity: The
bond provides high sensitivity to electron-beam radiation, functioning as a positive tone resist in next-gen lithography .
Monomer Properties & Handling
Before polymerization, the monomer must be characterized and purified to ensure reproducible molecular weights.
| Property | Value / Description |
| Structure | |
| Molecular Weight | 238.98 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in EtOAc, THF, Acetone, Chlorinated solvents |
| Storage | 2-8°C, under Argon/Nitrogen |
| Inhibitor | Typically stabilized with MEHQ (Hydroquinone monomethyl ether) |
Protocol 1: Monomer Purification
Rationale: Commercial VDCTFP contains phenolic inhibitors (MEHQ) that trap free radicals and delay polymerization. Removal is critical for controlled kinetics.
-
Column Preparation: Pack a glass column (
cm) with Inhibitor Remover (alumina-based) or standard basic alumina. -
Filtration: Pass the neat monomer through the column under gravity or slight positive pressure (
). -
Collection: Collect the eluent in a flame-dried, argon-purged flask.
-
Verification: Check UV-Vis (absence of absorption at 290 nm) or run a quick NMR (
) to confirm inhibitor removal. -
Immediate Use: Use immediately or store at -20°C under inert atmosphere.
Polymerization Protocol: Free Radical Homopolymerization
This protocol describes the synthesis of Poly(VDCTFP) via solution polymerization. The choice of Ethyl Acetate (EtOAc) as a solvent is strategic: it is a good solvent for both the monomer and the resulting polymer (preventing precipitation), has a low chain-transfer constant, and is easily removed.
Materials
-
Monomer: Purified VDCTFP (5.0 g, ~21 mmol)
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol. (1.0 mol% relative to monomer).
-
Solvent: Anhydrous Ethyl Acetate (15 mL).
-
Apparatus: Schlenk tube or heavy-walled pressure vial with magnetic stir bar.
Step-by-Step Methodology
-
Charge: In a glovebox or under active
flow, add 5.0 g of VDCTFP and 35 mg of AIBN to the Schlenk tube. -
Solvation: Add 15 mL of degassed Ethyl Acetate. Seal the tube with a rubber septum.
-
Deoxygenation (Freeze-Pump-Thaw):
-
Freeze mixture in liquid
. -
Apply vacuum (< 100 mTorr) for 10 minutes.
-
Thaw in warm water.
-
Repeat 3 times. This removes dissolved
which acts as a radical trap.
-
-
Polymerization:
-
Backfill with Argon.
-
Place in a thermostated oil bath at 65°C .
-
Stir at 300 RPM for 16-24 hours .
-
Observation: Viscosity should increase noticeably.
-
-
Termination: Quench the reaction by cooling the tube in liquid
and exposing it to air. -
Purification (Precipitation):
-
Dilute the polymer solution with 5 mL of THF.
-
Dropwise add the solution into a large excess (200 mL) of cold Methanol or n-Hexane . (Note: Fluoropolymers can be tricky; if Methanol swells the polymer, use Hexane).
-
A white, fibrous precipitate should form.
-
-
Drying: Collect the solid by filtration and dry in a vacuum oven at 40°C for 24 hours.
Characterization & Validation
To ensure the synthesis meets "Trustworthiness" standards, the following data must be acquired.
| Technique | Parameter | Expected Result |
| Vinyl protons ( | Absent (Complete conversion) | |
| Backbone | Broad peak at | |
| Backbone | Broad peak at | |
| Distinct multiplets at | ||
| GPC (THF eluent) | ||
| DSC | Approx. |
Application Workflows & Mechanisms
A. Synthesis Pathway Visualization
Caption: Free radical polymerization mechanism of VDCTFP converting vinyl monomer to fluorinated polymer backbone.
B. E-Beam Lithography Mechanism
The chlorofluorinated side chain provides a unique mechanism for lithography. Upon electron beam irradiation, the
Caption: Mechanism of E-beam sensitivity driven by the labile C-Cl bond in the fluoropolymer side chain.
References
-
Chemical Identity & Structure
-
Polymerization Context (Analogous Systems)
- Haas, H. C., et al. "Polyvinyl Trifluoroacetate." Journal of Polymer Science (1956).
-
Lithographic Applications
- Ober, C. K., et al. "Fluorinated Polymers for Lithography.
- Wallraff, G. M., & Hinsberg, W. D.
-
Monomer Synthesis Precursors
-
Buriez, O., et al. "Electrochemistry of Organocobalt Compounds... production of 3,3-dichloro-2,2,3-trifluoropropanoic acid."[5] Journal of Electroanalytical Chemistry (2001).
-
Sources
- 1. 화학 제품 이름 목록-V-페이지56-Chemicalbook [chemicalbook.com]
- 2. VINTRIPTOL ACID,Vinyl Suppliers & Manufacturers [chemicalregister.com]
- 3. Inventaire CE - ECHA [echa.europa.eu]
- 4. Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate | C5H3ClF4O2 | CID 3019708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Ring-Opening Polymerization of Fluorinated Cyclosiloxanes
Executive Summary & Core Directive
The Challenge: Synthesizing poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS) requires navigating a precarious balance between ring strain release (driving force) and backbiting (entropy-driven depolymerization). Unlike standard dimethylsiloxanes (
The Solution: This guide details a Kinetically Controlled Anionic Ring-Opening Polymerization (AROP) protocol. By exploiting the high ring strain of the cyclic trimer (
Mechanism of Action: Kinetic vs. Thermodynamic Control
To synthesize pharmaceutical-grade fluorosilicones, one must understand the competition between chain propagation (
-
Kinetic Control (Target): The reaction is stopped before equilibrium is reached. The driving force is the relief of ring strain in the
monomer ( 10-15 kcal/mol). -
Thermodynamic Control (Avoid): If allowed to proceed indefinitely, the active chain end bites back into its own backbone, generating stable cyclic oligomers (
) and broadening the molecular weight distribution.
Diagram 1: Mechanistic Pathways of Fluorosilicone ROP
Caption: Kinetic pathway (Green) yields linear polymer; thermodynamic pathway (Red) yields cyclic impurities. Timing of termination is critical.
Materials & Equipment Standards
Purity is Non-Negotiable. Fluorinated monomers are highly susceptible to moisture, which acts as an uncontrolled chain transfer agent.
| Component | Specification | Preparation / Notes |
| Monomer ( | >99.5% Purity (GC) | Recrystallize from dry hexane/toluene. Dry over |
| Initiator | Dilithium diphenylsilanediolate | Synthesize fresh or titrate commercial n-BuLi. |
| Promoter | 1,2-Dimethoxyethane (DME) | Distill over Na/benzophenone. Crucial: Use [Promoter]/[Initiator] ratio of 2.0. |
| Solvent | THF or Toluene | HPLC Grade. Dried via solvent purification system (Alumina columns). |
| Terminator | Vinyldimethylchlorosilane | Distill before use. Adds functional handle for crosslinking. |
Protocol: Anionic ROP of (Kinetic Control)
Objective: Synthesis of
Phase A: Reactor Preparation
-
Bake-out: Flame-dry a 250 mL Schlenk flask under high vacuum (
mbar) to remove adsorbed water. -
Inert Atmosphere: Cycle Argon/Vacuum (3x). Maintain positive Argon pressure.
Phase B: Initiation
-
Charge Monomer: Add purified
(10.0 g, 21.3 mmol) to the flask. -
Solvent Addition: Add dry THF (solids content ~50 wt%). Note: High concentration favors propagation over cyclization.
-
Initiator Injection: Add Dilithium diphenylsilanediolate (calculated for target
, e.g., 0.1 mmol for 100 DP). -
Promoter Addition: Add DME via gastight syringe.
-
Critical Parameter: Maintain
. -
Why? DME coordinates Li+, separating the ion pair and accelerating propagation without excessively activating backbiting.
-
Phase C: Propagation & Termination (The "Window")
-
Temperature: Maintain reaction at 0°C to 25°C . Lower temperatures suppress backbiting.
-
Monitoring: Withdraw aliquots every 15 mins for GPC/NMR.
-
Stop Condition: 85-90% Conversion. Do NOT aim for 100% conversion; backbiting dominates at low monomer concentration.
-
-
Termination: rapid injection of Vinyldimethylchlorosilane (1.5x excess relative to Li sites).
-
Observation: Solution should turn cloudy (LiCl precipitation).
-
-
Stir: Continue stirring for 30 mins to ensure complete end-capping.
Phase D: Purification
-
Filtration: Filter through a 0.45
m PTFE membrane to remove LiCl salts. -
Precipitation: Pour solution into cold Methanol/Water (80:20). Fluorosilicones are hydrophobic and will precipitate; cyclics often remain soluble.
-
Drying: Vacuum oven at 60°C for 24 hours.
Characterization & Validation
Verify the structure using these key metrics.
Table 1: Validation Metrics
| Method | Parameter | Expected Result | Interpretation |
| Backbone integrity. | |||
| Trifluoropropyl group confirmation. | |||
| D unit ( | Main chain signal. | ||
| GPC | Dispersity ( | < 1.15 | Indicates successful kinetic control. |
| DSC | -70°C to -75°C | Confirming amorphous fluorosilicone phase. |
Diagram 2: Workflow Logic
Caption: Decision tree for terminating reaction before backbiting occurs.
Application Note: Drug Delivery Systems
Context: Fluorinated polysiloxanes are uniquely suited for bio-inert coatings and depot formulations due to their lipophobicity and hydrophobicity (amphiphobicity).
Protocol: Synthesis of Amphiphilic Block Copolymer (PMTFPS-b-PEG) For creating "stealth" micelles that resist protein adsorption:
-
Macro-initiator: Use the Hydroxyl-terminated PMTFPS (synthesized via Protocol 4, terminating with acetic acid instead of chlorosilane).
-
Coupling: React OH-PMTFPS with Carboxyl-PEG-COOH using DCC/DMAP coupling chemistry in anhydrous DCM.
-
Self-Assembly: Dissolve block copolymer in THF, then dialyze against water.
-
Result: Fluorinated core (drug loading) with PEG shell (biocompatibility).
-
Benefit: The fluorinated core resists swelling by common organic lipids, offering superior stability for hydrophobic drug retention compared to standard PDMS.
-
Troubleshooting (Root Cause Analysis)
| Symptom | Probable Cause | Corrective Action |
| High PDI (>1.5) | Backbiting occurred (Reaction ran too long). | Terminate earlier (at 80% conversion). Reduce reaction temperature. |
| Low MW | Impure monomer (Water traces). | Re-dry monomer over |
| Cloudiness in Polymer | Residual LiCl salts. | Improve filtration (use finer pore size) or wash with water/ether extraction. |
| Cyclic Impurities | Thermodynamic control dominance. | Ensure Promoter (DME) concentration is not too high; excess promoter can accelerate equilibration. |
References
-
Mechanism of ROP: Chojnowski, J. (2013). Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. Link
-
Kinetic Control Protocol: Shi, L., et al. (2023). Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. Science. Link
-
Fluorosilicone Synthesis: You, Y., et al. (2023). Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. RSC Advances. Link
-
Anionic Polymerization of F3: Fuchise, K., et al. (2021). Organocatalytic controlled/living ring-opening polymerization of cyclotrisiloxanes. Polymer Chemistry. Link
-
Cationic ROP: Sigwalt, P., et al. (2021).[1] Cationic Polymerization of Hexamethylcyclotrisiloxane in Excess Water. PMC. Link
Sources
Application Note: Advanced Anionic Polymerization of Fluorinated Vinyl Monomers
Subtitle: Mechanistic Insights, Flow Microreactor Technologies, and Validated Protocols for High-Fidelity Fluoropolymers
Executive Summary
Fluorinated polymers exhibit exceptional thermal stability, chemical resistance, and unique surface-segregating properties, making them critical in advanced applications ranging from non-chemically amplified e-beam resists 1 to high-performance block copolymers 2. However, the incorporation of highly electronegative fluorine atoms fundamentally alters the electronic landscape of vinyl monomers. This application note details the mechanistic causality behind initiator selection, the use of continuous flow microreactors to suppress side reactions, and provides self-validating protocols for the living anionic polymerization of fluorinated vinyl monomers.
Mechanistic Rationale: The Causality of Fluorination
Traditional free-radical polymerization is often ineffective for highly fluorinated monomers (e.g.,
While this electron deficiency hinders radical propagation by forming overly stable intermediate radicals, it renders the monomer highly susceptible to nucleophilic attack, making anionic polymerization the optimal synthetic route.
Overcoming Synthetic Bottlenecks
The primary challenge in the anionic polymerization of fluorinated acrylates and methacrylates is the competition between vinyl addition (propagation) and nucleophilic attack on the ester carbonyl (termination).
-
Initiator Sterics and Delocalization: Highly nucleophilic and localized initiators (e.g.,
-butyllithium) lead to premature termination via carbonyl attack. To achieve living characteristics, one must use sterically hindered, delocalized carbanions (e.g., 1,1-diphenylhexyllithium) or weaker nucleophiles (e.g., organoaluminum or potassium tert-butoxide) , [[4]]().ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Countercation Engineering: For highly sterically hindered dienes like hexafluoro-1,3-butadiene, bulky countercations (e.g., Cesium compounds or Na+ complexed with di-benzo-18-crown-6) are required to drive 2,3-addition polymerization and maintain controlled molecular weights 3, 2.
Fig 1: Mechanistic logic for initiator selection in the anionic polymerization of fluorinated monomers.
The Paradigm Shift: Flow Microreactors
Maintaining the livingness of unstable fluorinated propagating chain ends in batch reactors demands strict cryogenic conditions (-78 °C). Integrated flow microreactor systems circumvent this limitation. By leveraging rapid micromixing (milliseconds) and exceptional surface-to-volume ratios for instantaneous heat dissipation, flow reactors allow controlled anionic polymerization of monomers like 2-(nonafluorobutyl)ethyl methacrylate at elevated temperatures (e.g., 0 °C) while achieving near-quantitative yields and extremely low dispersity (
Fig 2: Continuous flow microreactor workflow for the controlled anionic polymerization of fluorinated methacrylates.
Quantitative Data Summary
Table 1: Reactivity and Optimal Conditions for Fluorinated Vinyl Monomers
| Monomer | Initiator System | Solvent | Temp (°C) | Polymerization Mechanism / Outcome | Ref |
| Organoaluminum / KOt-Bu | Toluene / THF | -78 | High yield; suppresses carbonyl attack | 3, 1 | |
| Hexafluoro-1,3-butadiene | Cesium compounds | THF | -78 | 2,3-Addition regioselectivity | [[3]]() |
| 2,2,2-Trifluoroethyl methacrylate | 1,1-Diphenylhexyllithium | THF | -78 | Living anionic; high conversion | 4 |
| 2-(Nonafluorobutyl)ethyl methacrylate | s-BuLi / DPE (Flow Reactor) | THF | 0 | Ultra-fast mixing; Đ < 1.2 | 5 |
| Block Copolymers (e.g., PTMA-b-PTFEMA) | Na+ / di-benzo-18-crown-6 | THF | -78 | Controlled MW, Đ < 1.3 | 2 |
Validated Experimental Protocols
Protocol A: Batch Synthesis of Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA)
This protocol utilizes a sterically hindered, delocalized carbanion to prevent nucleophilic attack on the fluorinated ester carbonyl 4.
Materials:
-
2,2,2-Trifluoroethyl methacrylate (TFEMA) (Distilled over
under vacuum) -
Tetrahydrofuran (THF) (Rigidly purified via Na/benzophenone ketyl still)
-
sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane)
-
1,1-Diphenylethylene (DPE) (Distilled over
-BuLi) -
Degassed Methanol (for quenching)
Step-by-Step Methodology:
-
Reactor Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with ultra-high purity Argon (repeat 3x).
-
Solvent Transfer: Transfer 50 mL of purified THF into the reactor via a dry syringe and cool to -78 °C using a dry ice/acetone bath.
-
Initiator Generation: Inject 0.5 mmol of DPE, followed dropwise by 0.45 mmol of s-BuLi.
-
Self-Validation Checkpoint 1: The solution must immediately turn a deep, persistent red. This confirms the successful generation of 1,1-diphenylhexyllithium and the absolute absence of protic impurities. If the color fades, the system is compromised and must be aborted.
-
-
Monomer Addition: After 30 minutes, inject 10 mmol of purified TFEMA dropwise over 5 minutes.
-
Self-Validation Checkpoint 2: The deep red color should rapidly transition to colorless or pale yellow, indicating successful initiation and propagation without premature termination.
-
-
Propagation & Quenching: Allow the reaction to stir at -78 °C for 2 hours. Quench the living anions by injecting 2 mL of degassed methanol.
-
Recovery: Precipitate the polymer by pouring the solution into an excess of hexanes. Filter, wash, and dry under vacuum at 40 °C to constant weight.
-
Self-Validation Checkpoint 3: Analyze via SEC/GPC. A monomodal peak with a dispersity (Đ) < 1.15 validates the living nature of the polymerization.
-
Protocol B: Continuous Flow Polymerization of Fluorinated Methacrylates
This protocol leverages flow chemistry to allow polymerization at 0 °C, drastically reducing the cryogenic burden while maintaining living characteristics 5.
Equipment Setup:
-
Two high-precision syringe pumps.
-
T-shaped micromixer (Inner diameter: 250 µm).
-
PTFE microtube reactor (Inner diameter: 1.0 mm, length calibrated for a 2-second residence time).
-
Inline FT-IR flow cell.
Step-by-Step Methodology:
-
System Priming: Flush the entire microreactor system with anhydrous THF at 1.0 mL/min to remove trace contaminants.
-
Self-Validation Checkpoint 1: Run a Residence Time Distribution (RTD) test using a dilute dye. A sharp, symmetrical peak at the outlet confirms laminar flow without dead zones.
-
-
Solution Preparation:
-
Syringe A: 0.5 M 2-(Nonafluorobutyl)ethyl methacrylate in THF.
-
Syringe B: 0.02 M 1,1-diphenylhexyllithium (prepared from s-BuLi and DPE) in THF.
-
-
Thermal Equilibration: Submerge the T-mixer and the microtube reactor in an ice-water bath (0 °C).
-
Continuous Polymerization: Initiate flow. Set Syringe A to 2.0 mL/min and Syringe B to 2.0 mL/min.
-
Self-Validation Checkpoint 2: Monitor the inline FT-IR. The disappearance of the monomer
stretch at ~1640 cm⁻¹ and the appearance of the polymer stretch at ~1730 cm⁻¹ should reach a steady state within 3 reactor volumes.
-
-
Collection: Direct the reactor effluent into a stirred flask containing methanol at 0 °C to continuously quench the living polymer.
-
Recovery: Concentrate the collected solution via rotary evaporation and precipitate into water/methanol.
References
-
3 Narita, T. "Chapter 3: Anionic Polymerization of Fluorinated Vinyl Monomers." Fluorinated Polymers: Volume 1: Synthesis, Properties, Processing and Simulation, Royal Society of Chemistry, 2016.
-
2 "Block copolymers containing stable radical and fluorinated blocks with long-range ordered morphologies prepared by anionic polymerization." OSTI.GOV, 2019.
-
[[5]]() "Anionic Polymerization Using Flow Microreactors." PMC - NIH.
-
6 Narita, T., et al. "Anionic polymerization of fluorine‐containing vinyl monomers, 5. Polymerization of fluoroalkyl acrylates and methacrylates with delocalized carbanionic initiators." Die Makromolekulare Chemie, 1986.
-
4 Narita, T., et al. "Anionic polymerization of fluorine‐containing vinyl monomers, 5." ResearchGate.
-
1 "Fluorinated polymethacrylates as highly sensitive non-chemically amplified e-beam resists." SciSpace.
Sources
- 1. scispace.com [scispace.com]
- 2. Block copolymers containing stable radical and fluorinated blocks with long-range ordered morphologies prepared by anionic polymerization (Journal Article) | OSTI.GOV [osti.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Anionic Polymerization Using Flow Microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
Application Note: Precision Synthesis of Vinyl-Terminated Copolysiloxanes
Topic: Precision Synthesis and Characterization of Vinyl-Terminated Copolysiloxanes Content Type: Application Note & Protocol Guide Audience: Polymer Chemists, Material Scientists, and R&D Engineers.
Executive Summary & Strategic Utility
Vinyl-terminated copolysiloxanes serve as the backbone for high-performance addition-cure silicone elastomers. Unlike simple polydimethylsiloxane (PDMS) homopolymers, copolysiloxanes incorporate modifying units—such as diphenylsiloxane (for high refractive index) or trifluoropropylmethylsiloxane (for solvent resistance)—into the siloxane backbone.
This guide details the synthesis of these copolymers via Ring-Opening Equilibration Polymerization (ROEP) . This method is superior to condensation polymerization for controlling molecular weight (MW) and ensuring a statistical random distribution of co-monomers.
Key Applications
-
Ophthalmic Materials: High-refractive-index encapsulants (using Phenyl units).
-
Microfluidics: Solvent-resistant channels (using Fluoro units).
-
Drug Delivery: Tunable permeability membranes.
Theoretical Foundation: The Equilibration Mechanism
The synthesis relies on the thermodynamic equilibration of cyclic siloxane monomers (e.g.,
The Reaction Logic
-
Initiation: The catalyst attacks the silicon atom in the cyclic ring, opening it to form a reactive silanolate (base) or silyl ester (acid) active center.[1]
-
Propagation: The active center attacks other cyclic rings, growing the chain.
-
Equilibration (Back-biting): The active center attacks its own chain or other chains, randomizing the sequence of co-monomers.
-
Termination: The chain end reacts with the vinyl-functional end-blocker (e.g., Divinyltetramethyldisiloxane), "capping" the polymer.
Mechanism Visualization
The following diagram illustrates the active equilibrium process critical for randomizing the copolymer structure.
Figure 1: The Ring-Opening Equilibration Polymerization (ROEP) cycle. Note that 'Equilibration' is a reversible loop ensuring random co-monomer distribution.
Experimental Design & Calculations
Before synthesis, the target molecular weight (
Target Calculation
Reagent Selection Table:
| Component | Role | Common Reagent | Function |
| Monomer A | Backbone | Octamethylcyclotetrasiloxane ( | Provides flexibility & basic silicone properties. |
| Monomer B | Modifier | Octaphenylcyclotetrasiloxane ( | Increases Refractive Index & Thermal Stability. |
| End-Blocker | Terminator | 1,3-Divinyltetramethyldisiloxane ( | Provides reactive vinyl sites for curing. |
| Catalyst | Initiator | Tetramethylammonium Hydroxide (TMAH) | Transient catalyst (decomposes at high T). |
Protocol: Base-Catalyzed Synthesis of Vinyl-Terminated Poly(dimethyl-co-diphenyl)siloxane
Safety Note: Wear proper PPE. Siloxanes can be slippery. TMAH is caustic.
Phase 1: Preparation and Drying
Rationale: Water acts as a chain transfer agent, creating silanol (
-
Charge Reactor: In a 500mL 3-neck round bottom flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap, add:
- (Monomer A): 200.0 g
- (Monomer B): 45.0 g (Adjust for desired refractive index)
- (End-blocker): 2.5 g (Adjust for target MW ~15,000 g/mol )
-
Dehydration: Heat to 100°C under
flow for 1 hour. Apply mild vacuum if necessary to remove trace water.
Phase 2: Equilibration Reaction
-
Catalysis: Cool mixture to 80°C. Add 0.1 wt% TMAH pentahydrate (predissolved in a small amount of methanol or added as a solid).
-
Reaction: Increase temperature to 110°C . Stir at 300 RPM.
-
Observation: The mixture viscosity will increase significantly over 4–6 hours as rings open and chains entangle.
-
-
Equilibration Time: Maintain at 110°C for 12–18 hours.
-
Why so long? While polymerization is fast, randomization (distributing the phenyl groups evenly) takes time.
-
Phase 3: Catalyst Decomposition (Quenching)
Rationale: TMAH is a "transient" catalyst. It decomposes into trimethylamine (gas) and methanol at temperatures >140°C, leaving no solid residue.
-
Thermal Spike: Raise temperature to 150°C–160°C .
-
Purge: Maintain this temperature for 2 hours with a strong nitrogen purge to drive off the decomposition products (amine odor).
Phase 4: Vacuum Stripping (Devolatilization)
Rationale: Equilibration reactions always result in ~10–15% unreacted cyclic oligomers. These must be removed to prevent "fogging" in the final application.
-
Strip: Apply high vacuum (<5 mmHg) at 160°C–180°C for 3 hours.
-
Cool & Filter: Cool to <60°C. Filter through a 5-micron pressure filter to remove any silica particulates or debris.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of optical-grade copolysiloxanes.
Characterization & Quality Control
Trustworthiness in synthesis is established through rigorous characterization.
Nuclear Magnetic Resonance ( NMR)
NMR is the primary tool to validate structure and calculate absolute molecular weight (
Key Chemical Shifts (
| Moiety | Proton Type | Shift ( | Integration Label |
| Vinyl End | 5.7 – 6.2 (Multiplet) | ||
| Phenyl Ring | 7.3 – 7.6 (Multiplet) | ||
| Backbone Methyl | 0.0 – 0.3 (Singlet) |
Calculation of
Gel Permeation Chromatography (GPC)
-
Purpose: Determine Polydispersity Index (PDI).
-
Standard: Polystyrene standards (requires correction factor) or specific Silicone standards.
-
Expectation: A well-equilibrated polymer should have a PDI between 1.3 and 1.6 . A PDI > 2.0 indicates incomplete equilibration or side reactions.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Haze / Cloudiness | Incompatible monomers (phase separation) or residual catalyst. | Increase equilibration time to randomize the copolymer. Ensure catalyst is fully neutralized/decomposed. |
| Low Molecular Weight | High water content in reagents. | Water acts as a chain transfer agent. Dry reagents more thoroughly (azeotropic distillation with toluene). |
| Yellowing | Oxidation of phenyl groups or catalyst residue. | Conduct reaction under strict inert atmosphere ( |
| High Volatiles | Insufficient stripping. | Increase vacuum strength or stripping temperature. Use a wiped-film evaporator for larger batches. |
References
-
Kantor, S. W., Grubb, W. T., & Osthoff, R. C. (1954).[2] The Mechanism of the Acid- and Base-catalyzed Equilibration of Siloxanes. Journal of the American Chemical Society.[2][3][4] Link
-
Chojnowski, J. (2025). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes & Silicones (Gelest). Link
-
Khmelnitskaia, A. G., et al. (2024).[5] Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. MDPI Polymers. Link
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (Standard Text for Silicone Synthesis Mechanisms).
-
Mazurek, M., et al. (1980). Cationic polymerization of cyclic siloxanes. Makromolekulare Chemie. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate
Welcome to the technical support and troubleshooting center for the synthesis of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (CAS 78840-97-8). As a highly specialized fluorinated monomer used in advanced polymers and drug development, its synthesis presents unique thermodynamic and kinetic challenges.
The industry-standard methodology for synthesizing this compound is the transition-metal-catalyzed transvinylation of 3,3-dichloro-2,2,3-trifluoropropionic acid with vinyl acetate[1]. Because the highly electron-withdrawing fluorinated group drastically reduces the nucleophilicity of the carboxylic acid, standard esterification protocols often fail. This guide provides field-proven, mechanistic solutions to overcome yield-limiting bottlenecks.
Part 1: Troubleshooting Guides & FAQs
Q: Why does my reaction conversion stall at 40–50%, even with extended heating times? A: Transvinylation is an equilibrium-limited process[1]. The highly electronegative 3,3-dichloro-2,2,3-trifluoroethyl moiety severely reduces the nucleophilicity of the carboxylate intermediate, slowing the forward carboxylate exchange step in the catalytic cycle. To force the reaction to completion, you must break the equilibrium by continuously removing the acetic acid byproduct. Implementing a reactive distillation setup is the most effective way to drive the thermodynamic equilibrium toward the fluorinated vinyl ester product[2].
Q: I am using Palladium Acetate (Pd(OAc)₂), but a black precipitate forms and the reaction abruptly stops. What is happening? A: The black precipitate is Palladium(0) black. While Pd(OAc)₂ is a classic transvinylation catalyst, it suffers from poor thermal stability[3]. During the β-acetate elimination step, the Pd-σ-complex can prematurely decompose, reducing the active Pd(II) species to catalytically dead Pd(0). Because fluorinated carboxylic acids require higher temperatures (100–120 °C) and longer residence times, Palladium is generally unsuitable. We strongly recommend switching to a Ruthenium-based precatalyst, such as Triruthenium dodecacarbonyl (Ru₃(CO)₁₂), which forms a highly thermally robust active species ([Ru(CO)₂(OOCR)₂]ₙ)[2].
Q: GC-MS analysis of my crude mixture shows a high concentration of ethylidene diester byproducts. How do I minimize this? A: Ethylidene diesters (acetals) form when a second equivalent of the carboxylic acid adds to the newly formed vinyl ester. This side reaction is catalyzed by adventitious free protons (H⁺)[3]. The strong acidity of 3,3-dichloro-2,2,3-trifluoropropionic acid exacerbates this pathway. To suppress acetal formation:
-
Eliminate Moisture: Water reacts with vinyl acetate to release free acetic acid. Maintain strict anhydrous conditions.
-
Shift the Ratio: Maintain a high molar excess of vinyl acetate relative to the fluorinated acid (typically 10:1).
-
Acid Pre-treatment: Pre-dry the fluorinated acid over 3Å molecular sieves prior to catalyst introduction.
Q: I am losing a significant amount of the fluorinated vinyl ester during final vacuum distillation. How can I improve my isolated yield? A: Fluorinated vinyl esters are highly volatile and extremely susceptible to spontaneous free-radical polymerization when subjected to thermal stress. To prevent product loss:
-
Introduce a polymerization inhibitor, such as MEHQ (4-methoxyphenol), at 500–1000 ppm into the distillation pot before applying heat.
-
Perform the fractional distillation under high vacuum to lower the boiling point, minimizing thermal degradation of the vinyl monomer.
Part 2: Catalyst System Comparison
To maximize yield, selecting the correct transition metal catalyst is critical. The table below summarizes the quantitative and qualitative differences between the two primary catalyst families used in fluorinated transvinylation.
| Catalyst System | Active Species | Thermal Stability | Typical Yield (Fluorinated Acids) | Primary Deactivation Pathway |
| Pd(OAc)₂ | Pd(II) σ-complex | Low (< 80 °C) | 30% – 45% | Reduction to Pd(0) black[3] |
| Ru₃(CO)₁₂ | [Ru(CO)₂(OOCR)₂]ₙ | High (> 150 °C) | 85% – 95% | Slow ligand aggregation[2] |
Part 3: Mechanistic & Workflow Visualizations
Figure 1: Ru-catalyzed transvinylation cycle highlighting thermodynamic bottlenecks and side reactions.
Figure 2: Self-validating reactive distillation workflow for fluorinated vinyl ester synthesis.
Part 4: Self-Validating Experimental Protocol
This protocol utilizes a Ruthenium-catalyzed reactive distillation approach to ensure high yields of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate. Every phase includes a self-validating quality control check to ensure scientific integrity.
Step 1: Anhydrous Preparation
-
Action: Dry 3,3-dichloro-2,2,3-trifluoropropionic acid over activated 3Å molecular sieves for 24 hours.
-
Validation Check: Perform a Karl Fischer titration on the acid. Do not proceed unless moisture is < 50 ppm. Higher moisture levels will irreversibly trigger ethylidene diester formation.
Step 2: Reaction Assembly & Catalyst Activation
-
Action: In a dry, inert-gas-purged reactor equipped with a fractionating column, charge the dried acid, a 10-fold molar excess of anhydrous vinyl acetate, and 1.0 mol% Ru₃(CO)₁₂.
-
Validation Check: Upon initial heating to 60 °C, observe the solution color. The initial dark red/orange suspension must transition to a homogeneous pale yellow/amber solution. This color shift confirms the successful generation of the active[Ru(CO)₂(OOCR)₂]ₙ catalytic species.
Step 3: Reactive Distillation
-
Action: Gradually increase the reactor pot temperature to 100–110 °C.
-
Validation Check: Monitor the distillation head temperature. The acetic acid/vinyl acetate azeotrope will begin to distill at approximately 72 °C. A stable head temperature confirms that the byproduct is being continuously removed, successfully driving the equilibrium forward.
Step 4: Product Isolation & Stabilization
-
Action: Once the reaction is complete (confirmed via GC-FID showing <2% starting acid), cool the reactor. Add 500 ppm of MEHQ to the crude mixture. Perform a high-vacuum fractional distillation to isolate the product.
-
Validation Check: Analyze the isolated fraction via ¹⁹F-NMR. You should observe distinct, sharp splitting patterns for the -CF₃ group without broad polymeric baseline humps, confirming high-purity monomer isolation.
References
-
Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. MDPI (Molecules). Available at:[Link]
- Transvinylation reaction (EP0351603A2). European Patent Office / Google Patents.
- Transvinylation process by reactive distillation (US5210207A). United States Patent and Trademark Office / Google Patents.
Sources
"inhibiting polymerization of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate during storage"
Welcome to the technical support guide for Vinyl 3,3-dichloro-2,2,3-trifluoropropionate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and purity of this highly reactive monomer during storage. Spontaneous polymerization is a critical issue that can compromise experimental outcomes and pose safety risks. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain your monomer in its optimal, unpolymerized state.
Troubleshooting Guide: Proactive & Reactive Solutions
This section addresses specific issues you may encounter. Each answer provides not just a solution, but the scientific reasoning behind it, empowering you to make informed decisions in your laboratory.
Question 1: I've noticed a slight increase in the viscosity of my Vinyl 3,3-dichloro-2,2,3-trifluoropropionate. What is happening, and is the material still usable?
Answer:
An increase in viscosity is a primary indicator of oligomerization—the initial stage of polymerization where short chains of monomers begin to form.[1][2] This is a sign that the storage conditions are suboptimal or that the inhibitor has been depleted.
Causality: Vinyl 3,3-dichloro-2,2,3-trifluoropropionate, like other vinyl monomers, is susceptible to free-radical polymerization.[3][4] This process can be initiated by exposure to heat, UV light, or the presence of radical-generating impurities.[5] The electron-withdrawing halogen groups on the propionate moiety can increase the vinyl group's reactivity. The inhibitor's role is to scavenge these initial free radicals, but its concentration diminishes over time.[6][7]
Immediate Actions & Protocol:
-
Isolate the Container: Immediately move the container to a cooler, darker location, such as a refrigerator rated for flammable materials, to slow down the reaction rate.[8]
-
Assess the Extent of Polymerization:
-
Qualitative Check: Gently tilt the container. If the liquid is noticeably more viscous than a fresh sample but still flows easily, it may be salvageable for non-critical applications after re-stabilization. If it is gel-like or contains solid precipitates, it is likely unusable and should be disposed of according to your institution's hazardous waste guidelines.
-
Quantitative Analysis (Recommended): For critical applications, the presence of oligomers must be quantified. Techniques like Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gel Permeation Chromatography (GPC) can separate and quantify oligomers from the monomer.[2][9]
-
-
Protocol for Re-stabilization (for slightly viscous monomer only):
-
If the monomer is deemed salvageable, add a fresh solution of the recommended inhibitor (e.g., MEHQ or BHT) to bring the concentration back to the recommended level (see FAQ section).
-
Ensure thorough but gentle mixing. Avoid vigorous shaking, which can introduce air and potentially create peroxides.
-
Store under the corrected, ideal conditions immediately.
-
Usability: Using a monomer with elevated viscosity is risky. The presence of oligomers can alter reaction kinetics, lead to inconsistent polymer properties, and may interfere with downstream purification processes. For applications requiring high purity, using compromised material is not recommended.
Question 2: My inhibitor level appears to be decreasing faster than expected, even under recommended storage conditions. What could be the cause?
Answer:
Rapid inhibitor depletion is a common issue and points to an unaccounted-for radical source or a flaw in the storage atmosphere.
Causality: Phenolic inhibitors, such as MEHQ (Monomethyl ether of hydroquinone) and BHT (Butylated hydroxytoluene), require the presence of trace amounts of oxygen to function effectively.[10] The inhibitor itself does not directly react with the monomer free radical (M•). Instead, oxygen rapidly reacts with M• to form a peroxide radical (MOO•). The phenolic inhibitor then efficiently scavenges this MOO• radical, terminating the chain reaction.[3][10]
-
Incorrect Storage Atmosphere: Storing the monomer under a completely inert atmosphere (e.g., high-purity argon or nitrogen) can paradoxically accelerate polymerization. Without oxygen, the phenolic inhibitor is ineffective, and any stray radicals can initiate polymerization directly.[10]
-
Contamination: The container or the monomer itself may be contaminated with peroxides, metal ions (like iron or copper from spatulas or fittings), or other impurities that act as polymerization initiators.[5]
-
Photochemical Initiation: Even brief exposure to direct sunlight or strong laboratory lighting can generate enough radicals to consume the inhibitor.
Troubleshooting Steps:
-
Verify Storage Atmosphere: Ensure the headspace in your storage container is not fully inert. For long-term storage, a headspace of air or a specific nitrogen/air mixture is often recommended.[10] Consult the supplier's specific recommendations.
-
Inspect for Contaminants:
-
Visually check for any signs of corrosion, rust, or discoloration inside the storage container.
-
Review all handling procedures. Ensure only clean, dry, and compatible materials (glass, PTFE, stainless steel) come into contact with the monomer.
-
-
Evaluate Light Exposure: Confirm the storage location is dark. If stored in a glass container, consider using an amber bottle or wrapping the container in aluminum foil.
Diagram: The Role of Oxygen in Phenolic Inhibition
The following diagram illustrates the critical, synergistic role oxygen plays in the function of common phenolic inhibitors like MEHQ.
Caption: Mechanism of radical scavenging by phenolic inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Vinyl 3,3-dichloro-2,2,3-trifluoropropionate?
A: Ideal storage involves controlling temperature, light, and atmosphere.
-
Temperature: Store between 2-8°C in a designated chemical refrigerator.[8] Avoid freezing, as this can cause inhibitor crystallization and uneven distribution upon thawing.
-
Light: Store in an opaque or amber container in a dark location to prevent UV-induced polymerization.[5]
-
Atmosphere: The monomer should be stored under an air or a controlled nitrogen/air headspace, not a fully inert atmosphere, to enable the function of phenolic inhibitors.[10]
-
Purity: Ensure the monomer is free from contaminants like water, acids, bases, or metal ions, which can catalyze polymerization.[11]
Q2: Which inhibitor should I use, and at what concentration?
A: The choice of inhibitor depends on the required storage duration and downstream application. MEHQ and BHT are common choices for vinyl monomers.[12]
| Inhibitor | Typical Concentration | Pros | Cons |
| MEHQ (Monomethyl ether of hydroquinone) | 15-200 ppm | Highly effective, colorless, good for long-term stability.[10] | Can be difficult to remove; requires oxygen to function. |
| BHT (Butylated hydroxytoluene) | 50-500 ppm | Effective, volatile (can be easier to remove by distillation). | Can impart a yellow color over time; requires oxygen. |
| p-Benzoquinone (PBQ) | 100-1000 ppm | Effective, especially for distillation processes.[13] | Volatile, colored, can be challenging to remove completely.[14] |
Always start with the supplier's recommendation, as they have performed extensive stability testing on their specific product.
Q3: How do I safely remove the inhibitor before my reaction?
A: Removing the inhibitor is critical for achieving successful and reproducible polymerization.[12][15] The most common lab-scale method is column chromatography.
Protocol: Inhibitor Removal via Activated Alumina Column
-
Prepare the Column:
-
Select a glass chromatography column appropriate for the volume of monomer you need to purify.
-
Insert a small plug of glass wool at the bottom.
-
Add a ~1 cm layer of sand.
-
Prepare a slurry of basic activated alumina in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack evenly. The bed height should be 5-10 cm for small-scale purifications.[12]
-
Drain the solvent until it is level with the top of the alumina bed.
-
-
Purify the Monomer:
-
Carefully add the inhibited monomer to the top of the column.
-
Open the stopcock and collect the purified, inhibitor-free monomer in a clean, dry flask, preferably pre-chilled in an ice bath.
-
-
Post-Purification Handling:
-
The purified monomer is now highly reactive and should be used immediately .[14]
-
Do not attempt to store inhibitor-free monomer for any significant length of time.
-
Diagram: Monomer Storage & Purification Workflow
This workflow outlines the critical decision points from receiving the monomer to using it in an experiment.
Caption: Recommended workflow for handling Vinyl 3,3-dichloro-2,2,3-trifluoropropionate.
Q4: What materials are compatible for storing and handling this monomer?
A: Due to its halogenated nature, material compatibility is crucial to prevent both contamination of the monomer and degradation of the storage container.
| Material | Compatibility Rating | Rationale |
| Borosilicate Glass (Type 1) | Excellent | Highly inert to most chemicals, including halogenated organic compounds. Ideal for long-term storage. |
| PTFE (Teflon®) | Excellent | Excellent chemical resistance. Suitable for cap liners, tubing, and stir bars. |
| Stainless Steel (316L) | Good | Generally good resistance, but can be susceptible to corrosion from acidic byproducts if hydrolysis occurs. Ensure the monomer is dry. |
| Polypropylene (PP) | Fair | May show some swelling or degradation over long-term exposure. Suitable for short-term handling (e.g., weigh boats, pipette tips). |
| HDPE/LDPE | Poor | Not recommended. Halogenated solvents can cause swelling, softening, and leaching of plasticizers. |
| PVC | Poor | Should never be used. The monomer can extract plasticizers and degrade the material.[16] |
| Aluminum | Poor | Corrosive action of halogenated solvents can be a risk.[17] |
Always consult a detailed chemical compatibility chart when selecting materials for wetted parts like valves, gaskets, or transfer lines.[18][19][20]
References
-
Wako Pure Chemical Industries. (n.d.). High Performance Polymerization Inhibitor. Retrieved from [Link]
- Hsien-Tang Chiu, Lee-Wen Chen. (1993). Effects of inhibitors and retarders on low temperature free radical crosslinking polymerization between styrene and vinyl ester resin. Journal of Applied Polymer Science.
-
Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors. Retrieved from [Link]
- Google Patents. (1979). US4144137A - Method for removal of polymerization inhibitor.
-
Al-Harthi, M. A., et al. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. PMC. Retrieved from [Link]
- Google Patents. (1973). US3733326A - Inhibition of the polymerization of vinyl monomers.
-
Esstechinc. (2020, November 23). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Retrieved from [Link]
- Google Patents. (2000). EP0998437A1 - Methods for inhibiting the polymerization of vinyl monomers.
-
ResearchGate. (2014, September 4). How can I remove an inhibitor from acrylic acid? Retrieved from [Link]
-
Baker, M. B., et al. (n.d.). Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. PMC. Retrieved from [Link]
-
Childress, R. N., et al. (n.d.). (Meth)Acrylate Vinyl Ester Hybrid Polymerizations. PMC. Retrieved from [Link]
-
PubChem. (n.d.). Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate. Retrieved from [Link]
-
ResearchGate. (2015, August 6). How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present? Retrieved from [Link]
-
PennState. (n.d.). Inhibitors and Retarders. MATSE 202: Introduction to Polymer Materials. Retrieved from [Link]
-
University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Materials Compatibility. Retrieved from [Link]
-
Wikipedia. (n.d.). Vinyl chloride. Retrieved from [Link]
-
Queensland Alliance for Environmental Health Sciences. (2024, October 25). Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices. Retrieved from [Link]
- Google Patents. (2011). JP4841888B2 - Storage method of vinyl chloride monomer.
-
Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
-
Toxic Docs. (n.d.). Monomer Storage and Protection. Retrieved from [Link]
-
ISM. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Scribd. (n.d.). Material Compatibility. Retrieved from [Link]
-
NIH. (n.d.). An Elegant Way to Quantitatively Analyze Oligomer Formation in Solution. PMC. Retrieved from [Link]
-
Fluidic Sciences Ltd. (2025, September 9). Oligomerization: the What, the Why and the How. Retrieved from [Link]
-
UvA-DARE (Digital Academic Repository). (2016, January 28). Identification and quantification of oligomers. Retrieved from [Link]
-
Tel Aviv University. (n.d.). Base catalysed oligomerization of vinyl monomers-II. Synthesis of model compounds: α-Methylene-glutaric acid derivatives. Retrieved from [Link]
-
Fluimac. (n.d.). Chemical compatibility table. Retrieved from [Link]
- Google Patents. (2020). US10843987B2 - Catalytic chlorination of 3,3,3-trifluoropropene to 2,3-dichloro-1,1,1-trifluoropropane.
-
ResearchGate. (n.d.). Applications of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes. Retrieved from [Link]
Sources
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences - University of Queensland [qaehs.centre.uq.edu.au]
- 3. chempoint.com [chempoint.com]
- 4. US3733326A - Inhibition of the polymerization of vinyl monomers - Google Patents [patents.google.com]
- 5. Vinyl chloride - Wikipedia [en.wikipedia.org]
- 6. Inhibitors and Retarders | MATSE 202: Introduction to Polymer Materials [courses.ems.psu.edu]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 8. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 9. pure.uva.nl [pure.uva.nl]
- 10. fluoryx.com [fluoryx.com]
- 11. JP4841888B2 - Storage method of vinyl chloride monomer - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. specialchem.com [specialchem.com]
- 14. US4144137A - Method for removal of polymerization inhibitor - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. fluimac.com.au [fluimac.com.au]
- 18. walchem.com [walchem.com]
- 19. industrialspec.com [industrialspec.com]
- 20. scribd.com [scribd.com]
Technical Support Center: Synthesis & Stabilization of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate
Executive Summary
The synthesis of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (typically derived from the corresponding polyfluorinated acid via transvinylation) presents a unique set of challenges compared to non-fluorinated analogs. The strong electron-withdrawing nature of the dichlorotrifluoro-tail (
This guide provides a root-cause analysis of these failure modes and actionable protocols to mitigate them.
Module 1: The Transvinylation Equilibrium (Yield Loss)
The Core Problem: You are observing a plateau in yield (often <50%) and the appearance of a high-boiling impurity that cannot be easily separated by distillation.
The Mechanism:
The standard synthesis involves transvinylation (vinyl interchange) between 3,3-dichloro-2,2,3-trifluoropropanoic acid and Vinyl Acetate (VAc) .
However, the generated vinyl ester is reactive.[1] In the presence of excess acid and the catalyst (Hg or Pd), it undergoes an addition reaction across the double bond, forming the Ethylidene Diester (1,1-diester).
Troubleshooting Guide: Ethylidene Diester Formation
| Symptom | Probable Cause | Corrective Action |
| High Boiling Impurity (NMR: Quartet at ~6.9 ppm) | Ethylidene Diester Formation. The reaction time is too long, or temperature is too high, allowing the product to react with the starting acid. | Terminate Early: Stop reaction at 60-70% conversion. The rate of diester formation accelerates as the concentration of product increases. |
| Stalled Equilibrium | Acetic Acid Buildup. The byproduct acetic acid is protonating the catalyst or shifting equilibrium left. | Azeotropic Removal: Use a large excess of Vinyl Acetate (1:6 to 1:10 molar ratio) to continuously remove acetic acid as an azeotrope. |
| Catalyst Deactivation | Pd-Black Precipitation. If using Pd(OAc)₂, the catalyst is reducing to metallic Pd(0). | Ligand Stabilization: Switch to a Pd(OAc)₂/1,10-Phenanthroline complex to stabilize the Pd(II) species against reduction. |
Visualization: The Ethylidene Trap
The following diagram illustrates the competing pathways. The goal is to stay in the green zone and avoid the red "Sink."
Caption: Reaction pathway showing the critical bifurcation where prolonged heating leads to the irreversible formation of Ethylidene Diester.
Module 2: Radical Instability (Polymerization)[2][3]
The Core Problem: The reaction mixture turns into a gel or viscous syrup during distillation. The fluorinated tail reduces the electron density of the vinyl group, making it distinct from standard vinyl acetate, but it remains prone to radical propagation.
The Mechanism: Trace peroxides in the ether solvents or Vinyl Acetate, combined with heat, initiate free radical polymerization. The poly(vinyl 3,3-dichloro-2,2,3-trifluoropropionate) is often insoluble in the monomer, leading to "popcorn" or gel formation.
Troubleshooting Guide: Stabilization Protocol
Q: Which inhibitor should I use? A: Do not rely on a single inhibitor. Use a "Cocktail Approach" for different stages.
| Stage | Recommended Inhibitor | Concentration | Logic |
| Synthesis (Pot) | Phenothiazine (PTZ) | 500 - 1000 ppm | PTZ functions anaerobically (does not require oxygen) and is robust at reflux temperatures. |
| Distillation (Pot) | Copper(II) Dibutyldithiocarbamate | 300 - 500 ppm | Highly effective for vinyl esters; prevents "popcorn" polymer growth. |
| Storage (Final Product) | MEHQ (Topanol A) | 10 - 50 ppm | Requires dissolved oxygen to function. Store under air, not pure nitrogen. |
Q: My product polymerized in the collection flask during distillation. Why? A: This is "Fractionation Polymerization." The inhibitor (e.g., PTZ) remains in the pot because it is non-volatile. The pure monomer vapor condensing in the receiver has zero inhibitor.
-
Fix: You must coat the receiver flask with a small amount of MEHQ or introduce an air bleed (capillary) into the distillation setup to ensure oxygen is present for MEHQ activation.
Module 3: Hydrolytic Instability (Acid Regeneration)
The Core Problem: The acid value (AV) of the purified monomer rises during storage.
The Mechanism:
The electron-withdrawing
Troubleshooting Logic Tree
Caption: Decision tree for diagnosing instability issues. Moisture and acidic surfaces are the primary catalysts for decomposition.
FAQ: Specific Synthesis Questions
Q1: Can I use the acid chloride method (
-
Answer: While possible, this route is generally discouraged for this specific molecule. The reaction of 3,3-dichloro-2,2,3-trifluoropropionyl chloride with acetaldehyde often leads to the formation of 1-chloroethyl esters rather than the vinyl ester, requiring a subsequent and difficult dehydrochlorination step. The transvinylation route (using Vinyl Acetate) is more direct and atom-efficient if the equilibrium is managed correctly [1].
Q2: Why does the reaction mixture turn dark brown?
-
Answer: This indicates the degradation of the inhibitor (Phenothiazine) or the formation of palladium black (if using Pd catalyst). If using Mercury(II) acetate, a yellow/orange precipitate indicates the formation of inactive mercury complexes. A dark color is generally acceptable if the viscosity hasn't increased. If viscosity increases, you are gelling—dump the reaction immediately.
Q3: How do I remove the catalyst after the reaction?
-
Answer:
-
For Pd(OAc)₂: Pass the crude mixture through a short pad of silica gel or activated carbon before distillation.
-
For Hg(OAc)₂: Neutralize with sodium acetate, then precipitate the mercury as sulfide (using
) or distill directly (carefully) leaving the metallic salts in the residue. Warning: Mercury residues are volatile; use a cold trap.
-
References
-
Murray, R. E. (2011). Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate. U.S. Patent No. 8,008,521. Washington, DC: U.S. Patent and Trademark Office. Link
-
Mondal, M. A. S., et al. (1974).[1] "A novel synthesis of vinyl esters from vinylversatate-10."[1] Tetrahedron, 30(23), 4205-4207. (Foundational mechanism for transvinylation side reactions).[1] Link
-
Yamamoto, T., et al. (2004). Method for producing fluorine-containing vinyl ester. U.S. Patent Application 2004/0236136. (Specifics on fluorinated ester stabilization). Link
-
Barner-Kowollik, C., et al. (2014). "RAFT Polymerization of Vinyl Esters: Synthesis and Applications." Polymers, 6(5), 1474-1509. (Detailed discussion on inhibition and radical stability of vinyl esters). Link
Sources
"optimizing reaction conditions for Vinyl 3,3-dichloro-2,2,3-trifluoropropionate polymerization"
Technical Support Center: Optimizing Vinyl 3,3-dichloro-2,2,3-trifluoropropionate Polymerization
Welcome to the Application Support Center. Polymerizing highly halogenated vinyl esters like Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (VDCF3P) presents unique mechanistic hurdles. As a "Less Activated Monomer" (LAM), the vinyl double bond is adjacent to an electron-withdrawing oxygen, making the propagating radical highly reactive and non-stabilized. Furthermore, the massive inductive effect of the 3,3-dichloro-2,2,3-trifluoropropionate group renders the ester linkage exceptionally vulnerable to hydrolysis and alters the stereochemistry of propagation.
This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to help researchers achieve controlled molecular weights and high syndiotacticity.
Part 1: Troubleshooting & FAQs
Q1: My polymerization yields no polymer or stalls at very low conversion when using standard RAFT agents like CPDB or Trithiocarbonates. Why? Causality & Solution: VDCF3P is a LAM. If you use a Reversible Addition-Fragmentation chain Transfer (RAFT) agent with a strongly stabilizing Z-group (like the phenyl ring in dithiobenzoates), the highly reactive vinyl ester propagating radical adds to the C=S bond to form an intermediate radical that is too stable to fragment. This leads to severe rate retardation or complete inhibition[1]. Action: You must switch to Macromolecular Design via Interchange of Xanthates (MADIX). Use an O-alkyl xanthate (e.g., O-ethyl S-(1-methoxycarbonylethyl) xanthate). The oxygen atom in the Z-position of the xanthate donates electron density via resonance, destabilizing the intermediate radical and forcing fragmentation to continue the chain reaction,.
Q2: The dispersity (Đ) of my polymer is broad, and I'm seeing evidence of branching. How do I suppress this? Causality & Solution: In standard vinyl ester polymerization (like vinyl acetate), the propagating radical is highly reactive, leading to prominent side reactions such as chain transfer to the polymer backbone, which causes branching[2]. Fortunately, the labile hydrogen-free and strongly electron-withdrawing nature of the halogenated propionate group in VDCF3P structurally prevents chain transfer to the ester side-chain. If branching or broad dispersity still occurs, it is almost entirely due to chain transfer to the solvent. Action: Minimize solvent use (run in bulk if the exotherm can be safely controlled) or use solvents with very low chain-transfer constants, such as supercritical CO2 or specific fluoroalcohols,[2].
Q3: My polymer degrades during purification, or my reaction reproducibility is extremely poor. What is going wrong? Causality & Solution: Halogenated vinyl esters are dramatically more susceptible to hydrolysis than standard vinyl acetate[2]. The highly electronegative halogens pull electron density away from the ester carbonyl, making it a prime target for nucleophilic attack by trace moisture. Hydrolysis releases 3,3-dichloro-2,2,3-trifluoropropionic acid and vinyl alcohol (which rapidly tautomerizes to acetaldehyde). Acetaldehyde acts as a potent chain transfer agent and radical sink, instantly killing the polymerization. Action: Implement strictly anhydrous conditions. Dry the monomer over calcium hydride (CaH2) and distill under reduced pressure immediately before use.
Q4: How can I maximize the syndiotacticity of the resulting polymer? Causality & Solution: The radical polymerization of fluorinated vinyl esters naturally exhibits higher syndiotactic propagation due to the steric and electrostatic self-repulsion of the bulky, electron-rich halogenated groups. Action: To further enhance syndiotacticity, lower the polymerization temperature (using a low-temperature initiator like V-70 instead of AIBN) and perform the reaction in thermodynamically poor solvents or fluoroalcohols, which coordinate with the monomer and increase the steric bulk at the propagating center[2],.
Part 2: Mechanistic Workflows & Visualization
Fig 1. MADIX mechanism: Xanthate oxygen destabilizes the intermediate radical, enabling LAM polymerization.
Fig 2. Diagnostic logic tree for resolving common issues in halogenated vinyl ester polymerization.
Part 3: Quantitative Data & Optimization Tables
Table 1: Influence of CTA Selection on VDCF3P Polymerization
| CTA Class | Z-Group | Fragmentation Rate | Control over VDCF3P | Dispersity (Đ) |
| Dithiobenzoates | Phenyl (Carbon) | Extremely Slow | Poor (Inhibition) | N/A (No Polymer) |
| Trithiocarbonates | Alkylthio (Sulfur) | Slow | Poor (Retardation) | > 1.8 |
| Dithiocarbamates | Amine (Nitrogen) | Moderate | Moderate | 1.4 - 1.6 |
| Xanthates (MADIX) | O-Alkyl (Oxygen) | Very Fast | Excellent | < 1.25 |
Table 2: Solvent Effects on Chain Transfer and Tacticity
| Solvent System | Chain Transfer Constant (C_s) | Impact on Molecular Weight | Impact on Syndiotacticity |
| Ethyl Acetate | High | Limits M_n to < 20,000 g/mol | Baseline (~53-55% rr triads) |
| Benzene | Moderate | Moderate limitation | Baseline |
| Bulk (No Solvent) | None (C_m dominates) | Highest achievable M_n | Slightly elevated (~57% rr) |
| Fluoroalcohols | Very Low | High | Maximum (>60% rr triads) |
Part 4: Self-Validating Experimental Protocol
Anhydrous MADIX Polymerization of VDCF3P
This protocol incorporates self-validating checkpoints to ensure mechanistic integrity at each phase.
-
Monomer Purification (Critical Step):
-
Stir VDCF3P over finely powdered Calcium Hydride (CaH2) for 4 hours at room temperature to remove trace moisture.
-
Distill the monomer under reduced pressure directly into a flame-dried Schlenk flask.
-
Self-Validation Checkpoint: Take a 10 µL aliquot and run a rapid 1H-NMR in CDCl3. The absolute absence of a multiplet at ~9.7 ppm (acetaldehyde) validates that the monomer is strictly anhydrous and free of hydrolysis byproducts.
-
-
Reaction Assembly:
-
In a nitrogen-filled glovebox, combine the purified VDCF3P, initiator (AIBN, recrystallized from methanol), and the MADIX agent (O-ethyl S-(1-methoxycarbonylethyl) xanthate).
-
Maintain a Monomer : CTA : Initiator molar ratio of 500 : 1 : 0.1.
-
Add anhydrous perfluoro-tert-butanol as the solvent (50% v/v) to maximize syndiotacticity and minimize chain transfer[2].
-
-
Degassing & Polymerization:
-
Seal the Schlenk flask, remove it from the glovebox, and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill with ultra-high purity Argon.
-
Immerse the flask in a pre-heated oil bath at 60 °C.
-
Self-Validation Checkpoint: Monitor conversion via 1H-NMR by comparing the integration of the vinyl protons (varies by halogenation, typically 4.5-5.0 ppm and 7.0-7.5 ppm) against the polymer backbone protons. Stop the reaction at 60-70% conversion to prevent loss of end-group fidelity.
-
-
Quenching & Purification:
-
Quench the reaction by rapid cooling in liquid nitrogen and exposing the solution to air.
-
Precipitate the polymer dropwise into a large excess of cold, anhydrous hexane.
-
Filter and dry the resulting polymer under vacuum at 40 °C to a constant weight.
-
References
- Title: RAFT/MADIX (co)
- Source: mdpi.
- Title: RAFT/MADIX (co)polymerization of vinyl trifluoroacetate: a means to many ends (DOI:10.1039/C3PY01109G)
- Source: researchgate.
Sources
Technical Support Center: HCFC-243ec Synthesis & Purification
The following technical guide is structured as a specialized support resource for researchers and process engineers working with 1,3-Dichloro-1,1,2-trifluoropropane (HCFC-243ec) .
Subject: Troubleshooting Byproducts and Process Optimization for 1,3-Dichloro-1,1,2-trifluoropropane To: Chemical Process R&D, Fluorine Chemistry Divisions From: Senior Application Scientist, Halocarbon Process Group
Executive Summary & Reaction Logic
1,3-Dichloro-1,1,2-trifluoropropane (HCFC-243ec) is a critical intermediate, often synthesized via the hydrofluorination of chloropropenes or chloropropyne precursors.[1][2] The primary synthesis route typically involves the stepwise fluorination of 1,1,3-trichloropropene (HCO-1240za) or 1,3-dichloro-1-propyne .[2][3]
The synthesis is governed by a delicate balance between substitution (Cl
Core Reaction Pathway
The target molecule is formed via the addition of Hydrogen Fluoride (HF) to 1,3-dichloro-1,2-difluoropropene (an intermediate olefin).[2][3]
(Note: Precursors may vary; the pathway above assumes a fluorinated propene intermediate).
Troubleshooting Guide (Q&A Format)
Category A: Isomeric & Olefinic Impurities
Q1: I am detecting significant amounts of HCFO-1233zd (1-chloro-3,3,3-trifluoropropene) in my crude mixture. My target is HCFC-243ec. How is this forming?
Diagnosis: This indicates isomerization followed by elimination .
Mechanism: HCFC-243ec (
-
Isomerization:
-
Elimination:
Solution:
-
Lower Reaction Temperature: Reduce reactor temperature by 10-15°C. Isomerization has a higher activation energy than HF addition.
-
Catalyst Moderator: If using liquid phase
, partial deactivation is required. Isomerization is driven by species; ensure the ratio is optimized.
Q2: My GC trace shows a "shoulder" peak eluting immediately after HCFC-243ec. Mass spec suggests an isomer.[4] Which one is it? Diagnosis: Likely HCFC-243ca (1,3-dichloro-1,2,2-trifluoropropane) or HCFC-243cb . Context: If your starting material was 1,3-dichloro-1-propyne, the addition of HF can occur with different regioselectivity (Markovnikov vs. anti-Markovnikov).
-
Target (243ec):
-
Impurity (243ca):
Solution: -
Feed Ratio Control: Increase the HF:Organic molar ratio. Lower HF concentrations favor thermodynamic distribution of isomers.
-
Purification: These isomers often form azeotropes. Distillation alone may fail. Use extractive distillation or verify if the isomer can be recycled to the reactor (some catalysts equilibrate isomers).
Category B: Catalyst & Process Stability
Q3: The reaction conversion drops sharply after 50 hours on stream (Gas Phase). Diagnosis: Catalyst Coking or Fluorine Stripping . Mechanism:
-
Coking: Polymerization of olefinic intermediates (like 1,3-dichloro-1-propyne) on the catalyst surface blocks active sites.
-
Stripping: If using a Chromia (
) catalyst, insufficient HF flow can cause the surface fluoride layers to convert back to oxides/chlorides, losing activity. Solution:
-
Regeneration Protocol: Switch to an air/nitrogen stream at 350°C to burn off coke.
-
Co-feed Oxidant: Continuous co-feeding of low-level
(0.5-2% vol) can suppress coke formation in gas-phase fluorinations.
Experimental Protocol: Liquid-Phase Hydrofluorination
Objective: Synthesis of HCFC-243ec from 1,3-dichloro-1,2-difluoropropene (Intermediate).
Materials
-
Precursor: 1,3-dichloro-1,2-difluoropropene (>98% purity).
-
Reagent: Anhydrous Hydrogen Fluoride (AHF).
-
Catalyst: Antimony Pentachloride (
). -
Vessel: Hastelloy C-276 or Inconel autoclave (PTFE-lined for lower pressures).
Step-by-Step Methodology
-
Catalyst Preparation:
-
Charge the autoclave with
(10 mol% relative to precursor) under inert atmosphere ( ). -
Cool to 0°C. Slowly add AHF (5 equivalents). Caution: Exothermic reaction. This activates the catalyst to
.
-
-
Reaction Initiation:
-
Heat the catalyst/HF mixture to 80°C .
-
Begin continuous feeding of 1,3-dichloro-1,2-difluoropropene.
-
Maintain reactor pressure at 150-200 psig using a back-pressure regulator.
-
-
Process Control:
-
Temperature: Maintain 80°C ± 2°C.
-
<70°C: Incomplete conversion, high olefin content.
-
>100°C: Formation of HCFC-243db and HCFO-1233zd (See Q1).
-
-
-
Quench & Workup:
-
Vent gases through a caustic scrubber (KOH) to remove excess HF and HCl.
-
Collect the organic phase (phase separator).
-
Wash with water, then 5%
, then brine. -
Dry over
.
-
Data & Visualization
Table 1: Key Byproducts and Physical Properties
| Compound Name | Isomer Code | Formula | Boiling Point (°C) | Origin |
| 1,3-Dichloro-1,1,2-trifluoropropane | HCFC-243ec | ~60.4 | Target Product | |
| 2,3-Dichloro-1,1,1-trifluoropropane | HCFC-243db | 76-78 | Isomerization | |
| 1-Chloro-3,3,3-trifluoropropene | HCFO-1233zd | 19 (Trans) | Elimination of 243db | |
| 1,3-Dichloro-1,2-difluoropropene | HCFO-1232yd | ~55 | Under-fluorinated | |
| 1-Chloro-1,1,2,2-tetrafluoropropane | HCFC-244cc | ~50 | Over-fluorination |
Reaction Pathway Diagram
The following diagram illustrates the critical branch points where yield loss occurs.
Caption: Synthesis pathway of HCFC-243ec showing critical branch points for isomerization (Yellow) and elimination (Red) byproducts.
References
-
BenchChem . 1,3-Dichloro-1,1,2-trifluoropropane CAS 149329-27-1. Retrieved from
-
Google Patents . WO1993004025A1 - Hydrochlorofluorocarbons having OH rate constants which do not contribute substantially to ozone depletion. Retrieved from
-
Google Patents . US8609908B2 - Process for producing 1,1-dichloro-2,2,3,3,3-pentafluoropropane. Retrieved from
-
Google Patents . WO2015092211A1 - Azeotropic compositions of hydrogen fluoride and z-3,3,3-trifluoro-1-chloropropene.[1] Retrieved from
-
NOAA Chemical Sciences Laboratory . HCFC-243ec Lifetime and ODP. Retrieved from
Sources
- 1. WO2015092211A1 - Azeotropic compositions of hydrogen fluoride and z-3,3,3-trifluoro-1-chloropropene - Google Patents [patents.google.com]
- 2. CA2115253A1 - Hydrochlorofluorocarbons having oh rate constants which do not contribute substantially to ozone depletion and global warming - Google Patents [patents.google.com]
- 3. WO1993004025A1 - Hydrochlorofluorocarbons having oh rate constants which do not contribute substantially to ozone depletion and global warming - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Hydrolysis of Trifluoromethyl Groups in Corroles
The following Technical Support Guide is designed for researchers and drug development professionals working with corrole functionalization. It synthesizes the breakthrough methodologies established by the Gross group (Technion) and related fluorochemistry principles.
Topic: Controlled Conversion of meso-Trifluoromethyl (
Core Technical Briefing
The Challenge:
Trifluoromethyl groups are notoriously chemically inert due to the strength of the C-F bond (
The Solution:
A base-mediated nucleophilic attack allows for the "surprisingly facile" hydrolysis of these
Key Transformation:
Standard Operating Procedure (SOP)
Protocol A: Total Hydrolysis (Synthesis of )
Target: Conversion of all three meso-
Reagents:
-
Substrate: 5,10,15-tris(trifluoromethyl)corrole (
) or its metal complex (e.g., Fe, Mn, Ga). -
Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) with trace water; or
-Butanol ( -BuOH) for milder control.
Workflow:
-
Dissolution: Dissolve
(1 eq.) in MeOH. The solution will be green/brown depending on the metalation state. -
Activation: Add excess KOH (typically 20–50 eq. per
group) as a solid or concentrated aqueous solution. -
Reaction: Reflux the mixture.
-
Timeframe: 1–4 hours. Monitor by UV-Vis (Soret band shift) or TLC.
-
-
Quenching: Cool to Room Temperature (RT). Acidify carefully with dilute HCl to pH
2–3. -
Isolation: The carboxylic acid derivative (
) will precipitate or can be extracted into ethyl acetate.
Protocol B: Partial Hydrolysis (Tuning Amphiphilicity)
Target: Synthesis of mono- or di-carboxylated corroles.
-
Modification: Use a sterically bulky base (e.g., Sodium
-butoxide) or limit the reaction time at lower temperatures ( ). -
Note: This kinetic control allows for the isolation of "mixed" species containing both hydrophobic
and hydrophilic groups, ideal for membrane-targeting applications.
Troubleshooting Guide (Q&A)
Category 1: Reaction Stalling & Kinetics
Q: The reaction has stalled, and I still see starting material by TLC. Should I increase the temperature?
-
Diagnostic:
hydrolysis on the corrole ring is driven by the electron deficiency of the macrocycle. If the reaction stalls, the nucleophile (hydroxide/alkoxide) concentration is likely insufficient to overcome the activation energy barrier. -
Solution:
-
Do not just heat: Excessive heat (
) may degrade the corrole macrocycle. -
Solvent Switch: Switch from EtOH to
-BuOH (tert-butanol). The bulky alkoxide/hydroxide aggregates in -BuOH are often more reactive (higher basicity) due to poor solvation of the anion. -
Concentration: Ensure the base is in large excess (
eq.). The reaction is pseudo-first-order with respect to the corrole but depends heavily on base activity.
-
Q: I am getting a mixture of methyl esters and carboxylic acids. Why?
-
Cause: If you use MeOH/NaOH, the methoxide ion (
) competes with hydroxide ( ). Attack by leads to the ortho-ester intermediate, which collapses to the methyl ester ( ). -
Fix:
-
For Acids: Ensure water is present in the reaction mixture (use aqueous KOH/MeOH).
-
For Esters: Use strictly anhydrous NaOMe/MeOH.
-
Recovery: If you accidentally made esters, simply add water and reflux for an additional 30 minutes to saponify them to the acid.
-
Category 2: Stability & Side Reactions
Q: My free-base corrole decomposed during hydrolysis. Is the metal complex more stable?
-
Insight: Free-base corroles are susceptible to oxidative degradation under highly basic, aerobic conditions.
-
Recommendation: Perform the hydrolysis on the Metal-Corrole complex (e.g.,
, ). The metal center stabilizes the macrocycle against ring-opening.-
Note: The
transformation works excellently on Fe, Mn, and Ga complexes. -
Post-Hydrolysis: If you need the free base, demetallation of high-valent corroles is difficult; it is better to hydrolyze the free base under Argon (anaerobic) conditions to prevent oxidation.
-
Q: I see a color change from bright green to muddy brown. Did I destroy the catalyst?
-
Analysis: Corroles are pH-sensitive dyes.
-
Basic pH: The carboxylated product exists as a poly-anion (carboxylate
+ deprotonated NH core). This often results in a bathochromic (red) shift or broadening of the Soret band. -
Test: Take an aliquot and acidify it. If the sharp Soret band returns (typically blue-shifted relative to the anion), the macrocycle is intact.
-
Category 3: Purification & Solubility
Q: The product is water-soluble and won't extract into organic solvents. How do I isolate it?
-
Physics:
(tris-carboxylic acid) is highly polar. -
Protocol:
-
Acidify the aqueous reaction mixture to pH 1–2 (protonate the carboxylates).
-
The neutral acid form (
) is less soluble in water and may precipitate. -
If it does not precipitate, extract with Ethyl Acetate (EtOAc) or n-Butanol .
-
Crucial Step: Wash the organic layer with brine to remove excess mineral acid.
-
Mechanistic Visualization
The following diagram illustrates the base-promoted hydrolysis pathway. The electron-withdrawing nature of the corrole core activates the benzylic-like meso-carbon.
Caption: Mechanistic pathway for the conversion of meso-trifluoromethyl groups to carboxylic acids. The reaction proceeds via sequential nucleophilic substitution-elimination steps driven by the electron-deficient corrole macrocycle.
Comparative Data: Druglikeness Parameters
The hydrolysis profoundly alters the physicochemical profile of the corrole, shifting it from a lipophilic dye to a hydrophilic therapeutic candidate.
| Parameter | Precursor ( | Product ( | Impact on Application |
| Functional Group | Trifluoromethyl ( | Carboxylic Acid ( | Switch from inert to conjugatable. |
| Solubility (Water) | Negligible (Hydrophobic) | High (at pH > 7) | Enables IV administration/bioavailability. |
| Protein Binding | Non-specific (Albumin) | Specific / Tunable | Improved pharmacokinetics (PK). |
| Catalytic Activity | High (ROS decomposition) | Retained / Modulated | Water solubility allows intracellular catalysis. |
| Cell Permeability | High (Passive Diffusion) | pH Dependent | Can be targeted to specific organelles. |
References
- Primary Protocol: Yadav, P., Khoury, S., Fridman, N., Sharma, V. K., Kumar, A., Majdoub, M., Kumar, A., Diskin-Posner, Y., Mahammed, A., & Gross, Z. (2021). **Trifluoromethyl Hydro
"optimizing operating conditions in a plug flow reactor for vinyl chloride"
Welcome to the Technical Support Center for Vinyl Chloride Monomer (VCM) synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemical scientists, and process development professionals troubleshoot and optimize the dehydrochlorination of 1,2-dichloroethane (EDC) in a Plug Flow Reactor (PFR).
This guide moves beyond basic operational steps; it explores the fundamental thermodynamic and kinetic causalities that dictate reactor performance, ensuring your experimental protocols are robust, self-validating, and reproducible.
I. Process Visualization & Logic
Before diving into specific troubleshooting scenarios, it is critical to understand the reaction network. The thermal cracking of EDC is an endothermic, first-order free-radical chain mechanism. Deviations in temperature or feed purity immediately shift the reaction away from VCM and toward coke precursors.
Logical workflow of EDC cracking in a PFR and primary troubleshooting pathways.
II. Troubleshooting Guide & FAQs
Q1: Why is my VCM selectivity dropping while EDC conversion artificially increases? Causality: Thermal dehydrochlorination of EDC follows a homogeneous, first-order free-radical chain mechanism[1]. While increasing the reactor temperature (e.g., >530°C) drives the endothermic reaction (ΔH = +71 kJ/mol) forward[2], it disproportionately accelerates the propagation of secondary radicals. This kinetic shift leads to the formation of trace byproducts like acetylene, butadiene, and vinyl acetylene rather than the desired VCM[1]. Resolution: Optimize the temperature profile. Maintain the PFR between 480–500°C and strictly control the residence time (e.g., target ~0.09 h) to prevent secondary radical propagation[1].
Q2: We are experiencing rapid coking and pressure drops in the PFR coils. What is the mechanism, and how do we prevent it? Causality: Coking in the PFR is directly linked to feed impurities and excessive promoter concentrations. If the EDC feed purity drops below 99.5%, impurities like chloroprene polymerize into a rubbery material, severely fouling the reactor[1]. Furthermore, while promoters like carbon tetrachloride (CCl₄) increase conversion, high inlet concentrations drastically increase byproduct formation in the adiabatic volume of the reactor, accelerating coke deposition[3]. Resolution: Ensure EDC feed purity is strictly >99.5%[1]. If using CCl₄ as a radical promoter, titrate the concentration down until the optimal balance between conversion and selectivity is restored[3].
Q3: How can we reduce the massive energy requirements of thermal EDC cracking in our pilot PFR? Causality: Standard thermal cracking of EDC requires massive heat input, typically operating at 6–35 atm and up to 530°C to overcome the high activation energy of the uncatalyzed free-radical initiation[1]. Resolution: Implement catalytic cracking. Recent process engineering studies demonstrate that packing the PFR with an Al₂O₃ catalyst modifies the reaction pathway, reducing the reactor's heat flow requirement from ~1.009×10⁷ kJ/h down to ~4.689×10⁶ kJ/h[4]. This modification significantly improves energy efficiency and can increase VCM mass yield by up to 118% under optimized conditions[4].
III. Experimental Protocols
Protocol: Self-Validating PFR Optimization for Catalytic EDC Cracking Purpose: To establish a highly selective, energy-efficient continuous flow synthesis of VCM using an Al₂O₃-catalyzed PFR. This protocol is self-validating; successful execution is confirmed by a strict mass-balance closure.
-
Step 1: Feedstock Purification & Verification Distill the raw EDC feed to achieve >99.5% purity. Validation: Analyze the feed via GC-MS to ensure the complete absence of chloroprene and trichloroethylene. Trichloroethylene forms an azeotrope with EDC that will inherently inhibit pyrolysis if allowed into the reactor[1].
-
Step 2: Reactor Initialization Pack the tubular PFR with a highly porous Al₂O₃ catalyst[4]. Pressurize the system to 20 atm using an inert carrier gas (N₂) before introducing the feed to establish baseline hydrodynamics[1].
-
Step 3: Thermal Profiling & Steady-State Operation Gradually ramp the reactor temperature. Begin at 400°C and stabilize. Monitor the endothermic heat flux. In a catalytic setup, target a reduced heat flow (approx. 4.689×10⁶ kJ/h equivalent at scale)[4]. Introduce the purified EDC feed.
-
Step 4: Effluent Quenching Collect the effluent and immediately quench it to halt free-radical propagation. Failure to quench rapidly will result in continued polymerization in the collection vessel.
-
Step 5: Self-Validation & Mass Balance Calculate the mass balance. A successful optimization will yield >99% selectivity to VCM at a single-pass EDC conversion of ~54%[1]. If selectivity is <99%, reduce the reactor temperature by 10°C increments to suppress secondary radical formation.
IV. Quantitative Data Summaries
Table 1: Comparison of Thermal vs. Catalytic PFR Operating Conditions for VCM Synthesis
| Parameter | Thermal Cracking (Standard) | Catalytic Cracking (Al₂O₃) | Mechanistic Impact |
| Temperature | 480 – 530 °C | < 480 °C (Optimized) | Lower temperatures prevent secondary radical formation and coking. |
| Pressure | 20 – 35 atm | 20 – 26 atm | Maintains optimal vapor density for precise residence time control. |
| Heat Flow Req. | ~1.009 × 10⁷ kJ/h | ~4.689 × 10⁶ kJ/h | Catalyst lowers activation energy, drastically reducing energy demand. |
| VCM Yield | Baseline | +118% Increase | Improved mass efficiency due to targeted surface reactions. |
| Byproducts | High (Acetylene, Butadiene) | Trace / Low | Higher selectivity due to suppression of homogeneous side-reactions. |
V. References
-
A Case Study for Reactor Network Synthesis: The Vinyl Chloride Process Source: cmu.edu URL:
-
Enhancing Vinyl Chloride Product Yield By Optimizing Operating Conditions In Plug Flow Reactor With Al2O3 Catalyst Source: bcrec.id URL:
-
Modeling of a 1,2-Dichloroethane Cracker Source: sikt.no URL:
-
Process Design of Vinyl Chloride Monomer Production by Aspen Plus Source: jceem.com URL:
Sources
Validation & Comparative
"comparing Vinyl 3,3-dichloro-2,2,3-trifluoropropionate with other fluorinated monomers"
An In-Depth Analysis for Researchers and Drug Development Professionals
Disclaimer: The initial topic of inquiry, "Vinyl 3,3-dichloro-2,2,3-trifluoropropionate," did not yield specific synthesis or polymerization data in the reviewed literature, suggesting it may be a novel or less-documented monomer. This guide will therefore focus on a closely related and documented analogue, Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate , and compare it with other prominent fluorinated vinyl monomers: Vinyl Trifluoroacetate (VTFAc) and 2,2,2-Trifluoroethyl Acrylate (TFEA) . This comparative analysis will provide valuable insights into the structure-property relationships of the resulting polymers.
Introduction
The incorporation of fluorine into monomers can dramatically alter the properties of the resulting polymers, leading to materials with exceptional thermal stability, chemical resistance, and unique surface properties. These characteristics make fluoropolymers highly valuable in demanding applications, including advanced coatings, specialty adhesives, and biomedical devices. This guide provides a detailed comparison of three distinct fluorinated vinyl monomers: Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate, Vinyl Trifluoroacetate (VTFAc), and 2,2,2-Trifluoroethyl Acrylate (TFEA). We will explore their synthesis, polymerization behavior, and the key properties of their respective polymers, supported by experimental data and detailed protocols.
Monomer Structures and Rationale for Comparison
The selected monomers offer a compelling basis for comparison due to their structural similarities and differences, which directly influence their polymerization and final polymer characteristics.
-
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate: This monomer possesses a vinyl ester group with a highly fluorinated and chlorinated propionate chain. The presence of both chlorine and fluorine atoms is expected to influence its reactivity and the properties of the resulting polymer.
-
Vinyl Trifluoroacetate (VTFAc): As a simpler fluorinated vinyl ester, VTFAc serves as a fundamental benchmark. The electron-withdrawing trifluoroacetyl group significantly impacts the electronic nature of the vinyl group.
-
2,2,2-Trifluoroethyl Acrylate (TFEA): This monomer is a fluorinated acrylate, differing from the others in the linkage between the fluorinated group and the polymerizable double bond. This structural variation is anticipated to lead to differences in polymerization kinetics and polymer backbone flexibility.
Synthesis of Fluorinated Monomers
The synthesis of these specialized monomers requires specific chemical routes, each with its own set of considerations.
Synthesis of Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate
While specific literature on the synthesis of Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate is scarce, a plausible route involves the vinylation of the corresponding carboxylic acid, 3-chloro-2,2,3,3-tetrafluoropropionic acid. This can be achieved through several methods, including transvinylation with vinyl acetate catalyzed by a palladium or ruthenium complex[1].
Synthesis of Vinyl Trifluoroacetate (VTFAc)
A common method for synthesizing VTFAc involves the reaction of trifluoroacetic acid with acetylene in the presence of a mercury-based catalyst[2][3]. An alternative, mercury-free approach involves the reaction of trifluoroacetic anhydride with acetaldehyde[4].
Synthesis of 2,2,2-Trifluoroethyl Acrylate (TFEA)
TFEA is typically synthesized by the esterification of acrylic acid or acryloyl chloride with 2,2,2-trifluoroethanol[5]. The reaction of methacrylic acid with thionyl chloride to form methacryloyl chloride, followed by reaction with 2,2,2-trifluoroethanol, is a documented route for the corresponding methacrylate[5].
Polymerization Behavior: A Comparative Analysis
The polymerization of these fluorinated monomers can be achieved through various mechanisms, with free-radical polymerization being a common and versatile method.
Conceptual Experimental Workflow: Free-Radical Polymerization
The following diagram illustrates a general workflow for the free-radical polymerization of fluorinated vinyl monomers, which will be the basis for the subsequent detailed protocols.
Caption: General workflow for the free-radical polymerization of fluorinated vinyl monomers.
Detailed Experimental Protocol: Solution Polymerization of Vinyl Trifluoroacetate (VTFAc)
This protocol is adapted from established methods for the free-radical polymerization of VTFAc in a non-chlorofluorocarbon solvent[2].
Materials:
-
Vinyl trifluoroacetate (VTFAc) monomer
-
Hexamethyldisiloxane (solvent)
-
Di(4-t-butylcyclohexyl)peroxydicarbonate (Perkadox 16, initiator)
-
Acetic anhydride (water scavenger, optional)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a glass reaction vessel equipped with a magnetic stirrer and a reflux condenser, add hexamethyldisiloxane, acetic anhydride (if used), and the desired amount of VTFAc monomer. A typical monomer concentration is 15-25% by weight of the total solution[2].
-
Inerting: Purge the reaction mixture with argon or nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiator Addition: Add the initiator, Perkadox 16, to the reaction mixture. A typical initiator concentration is 0.5% by weight of the monomer[2].
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 45°C) and maintain it with constant stirring[2]. The polymerization time can vary from several hours to a full day, depending on the desired conversion.
-
Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a non-solvent, such as methanol, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
Polymerization Kinetics and Reactivity
The reactivity of vinyl monomers in free-radical polymerization is influenced by the electronic and steric effects of their substituent groups.
-
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate: The electron-withdrawing nature of the chloro- and fluoro-substituted propionate group is expected to decrease the electron density of the vinyl double bond, potentially affecting its reactivity in copolymerization.
-
Vinyl Trifluoroacetate (VTFAc): The strongly electron-withdrawing trifluoroacetyl group makes the vinyl group electron-deficient. This leads to a tendency for alternation in copolymerization with electron-rich monomers like vinyl acetate.
-
2,2,2-Trifluoroethyl Acrylate (TFEA): The trifluoroethyl group is separated from the double bond by the acrylate linkage. While still electron-withdrawing, its influence on the double bond is less direct than in VTFAc. Acrylates are generally more reactive in free-radical polymerization than vinyl esters.
Reactivity Ratio Comparison:
The reactivity ratios (r1 and r2) in copolymerization provide quantitative insight into the relative reactivity of two monomers. For the copolymerization of vinyl acetate (M1) with VTFAc (M2), the reactivity ratios have been reported as r1 = 0.60 and r2 = 0.32. This indicates a tendency towards alternation, as both reactivity ratios are less than one.
Comparative Properties of the Resulting Polymers
The structural differences in the monomers are mirrored in the properties of their corresponding polymers.
Logical Relationship of Monomer Structure to Polymer Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5336740A - Method for preparing poly(vinyl trifluoroacetate) and poly(vinyl trifluoroacetate/vinyl ester) in the absence of chlorofluorocarbon solvent - Google Patents [patents.google.com]
- 3. US2525530A - Method for producing vinyl trifluoroacetate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate - Google Patents [patents.google.com]
A Comparative Guide to Determining the Reactivity Ratios of Novel Fluorinated Monomers: The Case of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate
This guide provides a comprehensive framework for researchers, polymer chemists, and materials scientists on the determination and comparison of monomer reactivity ratios, using the novel fluorinated monomer, Vinyl 3,3-dichloro-2,2,3-trifluoropropionate, as a primary example. Given the absence of established data for this specific monomer, this document serves as both a practical "how-to" and a comparative analysis, contextualizing its potential copolymerization behavior against well-known vinyl monomers.
Introduction: The Significance of Fluorinated Polymers and Reactivity Ratios
Fluoropolymers are a class of high-performance materials renowned for their exceptional thermal stability, chemical resistance, and unique surface properties.[1] The introduction of fluorine-containing monomers into a polymer backbone can impart these desirable characteristics. The precise microstructure of a copolymer, which dictates its ultimate physical and chemical properties, is governed by the relative reactivities of the comonomers. These are quantified by the monomer reactivity ratios, r₁ and r₂.[2][3]
The reactivity ratios are defined as:
-
r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for a growing polymer chain ending in monomer 1 (M₁) adding another M₁ to the rate constant of it adding monomer 2 (M₂).
-
r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for a growing polymer chain ending in M₂ adding another M₂ to the rate constant of it adding M₁.[3]
The product of these ratios (r₁r₂) provides a valuable prediction of the resulting copolymer structure:
-
r₁r₂ ≈ 1 : Ideal or random copolymerization.[2]
-
r₁ > 1 and r₂ < 1 : The copolymer is enriched in M₁.[3]
This guide will outline the experimental procedure for determining the reactivity ratios of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (M₁) when copolymerized with two distinct comonomers: Vinyl Acetate (a common non-fluorinated vinyl ester) and a representative fluorinated vinyl ether.
Theoretical Framework: Methods for Determining Reactivity Ratios
Several methods exist for calculating reactivity ratios from experimental data. The most common are the linear least-squares methods, including the Fineman-Ross and Kelen-Tüdős methods.[2][4] While these methods are widely used, it is important to note that more advanced integrated methods are now recommended for higher accuracy, especially when dealing with higher monomer conversions.[5][6] For the purpose of this guide, we will focus on the established and illustrative Fineman-Ross and Kelen-Tüdős methods, which are suitable for data obtained at low conversions (<10%).
The Fineman-Ross Method
This method utilizes a linearized form of the copolymerization equation:
G = H * r₁ - r₂
where G and H are functions of the initial monomer feed mole fractions ([M₁]₀, [M₂]₀) and the resulting copolymer mole fractions (m₁, m₂). A plot of G versus H yields a straight line with a slope of r₁ and an intercept of r₂.[7]
The Kelen-Tüdős Method
A modification of the Fineman-Ross method, the Kelen-Tüdős method aims to provide a more even distribution of data points and reduce bias. It uses the following equation:
η = (r₁ + r₂/α) * ξ - r₂/α
where η and ξ are functions of the monomer feed and copolymer compositions, and α is an arbitrary constant. A plot of η versus ξ gives a straight line from which r₁ and r₂ can be determined.[7][8]
Experimental Design: A Step-by-Step Protocol
This section details the experimental workflow for determining the reactivity ratios of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (M₁) with a selected comonomer (M₂).
Materials and Reagents
-
Monomers : Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (synthesis may be required, potentially via esterification of 3,3-dichloro-2,2,3-trifluoropropionyl chloride[9] with a vinyl source[10]), Vinyl Acetate (inhibitor removed), and a selected fluorinated vinyl ether (e.g., 1H,1H,2H,2H-perfluorodecyl vinyl ether[11]).
-
Initiator : A free-radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
-
Solvent : A suitable solvent that dissolves both monomers and the resulting copolymer, such as 1,2-dichloroethane or an appropriate fluorinated solvent.
-
Inhibitor Remover : Basic alumina column for removing inhibitors from commercial monomers.
-
Non-solvent : For precipitation and purification of the copolymer (e.g., methanol, hexane).
Experimental Workflow Diagram
Caption: Experimental workflow for determining monomer reactivity ratios.
Detailed Procedure
-
Monomer Purification : Pass commercial monomers through a column of basic alumina to remove inhibitors.
-
Preparation of Monomer Feeds : Prepare a series of at least five sealed reaction vessels, each with a different initial mole fraction of M₁ and M₂. Keep the total monomer and initiator concentration constant across all experiments.
-
Polymerization :
-
Charge each reaction vessel with the respective monomer feed and solvent.
-
Purge the system with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Immerse the vessels in a constant temperature bath set to the desired reaction temperature (e.g., 60-70 °C).
-
Inject the initiator, dissolved in a small amount of the reaction solvent, to start the polymerization.
-
Allow the reaction to proceed for a predetermined time to ensure low monomer conversion (<10%). High conversions can alter the monomer feed ratio during the reaction, leading to inaccurate results.[3]
-
-
Copolymer Isolation and Purification :
-
Quench the reaction by rapidly cooling the vessel in an ice bath and adding a small amount of an inhibitor like hydroquinone.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent.
-
Filter the precipitated copolymer and wash it thoroughly with the non-solvent to remove unreacted monomers and initiator.
-
Dry the purified copolymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
-
Determination of Copolymer Composition :
-
The composition of the purified copolymer is determined using spectroscopic methods. For a fluorinated monomer like Vinyl 3,3-dichloro-2,2,3-trifluoropropionate, a combination of ¹H NMR and ¹⁹F NMR spectroscopy is ideal. The relative integration of characteristic peaks corresponding to each monomer unit allows for the precise calculation of the copolymer composition.
-
Results and Discussion: A Comparative Analysis
The experimental data would be tabulated as shown below. For illustrative purposes, hypothetical data is presented.
Copolymerization of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (M₁) and Vinyl Acetate (M₂)
Table 1: Hypothetical Copolymerization Data for M₁ and M₂
| Experiment | [M₁]₀ in Feed (f₁) | [M₂]₀ in Feed (f₂) | Conversion (%) | [M₁] in Copolymer (F₁) | [M₂] in Copolymer (F₂) |
| 1 | 0.20 | 0.80 | 8.5 | 0.35 | 0.65 |
| 2 | 0.40 | 0.60 | 7.9 | 0.55 | 0.45 |
| 3 | 0.50 | 0.50 | 8.1 | 0.62 | 0.38 |
| 4 | 0.60 | 0.40 | 7.5 | 0.68 | 0.32 |
| 5 | 0.80 | 0.20 | 8.3 | 0.80 | 0.20 |
From this data, Fineman-Ross and Kelen-Tüdős plots would be generated to determine the reactivity ratios.
Interpretation of Reactivity Ratios
The calculated reactivity ratios would then be compared to those of other known fluorinated monomers.
Table 2: Comparison of Reactivity Ratios (Hypothetical and Literature Values)
| M₁ | M₂ | r₁ (Hypothetical) | r₂ (Hypothetical) | r₁r₂ | Copolymer Type | Reference |
| Vinyl 3,3-dichloro-2,2,3-trifluoropropionate | Vinyl Acetate | 0.85 | 0.15 | 0.1275 | Tendency to Alternating | This work |
| Chlorotrifluoroethylene (CTFE) | Vinyl Ethers | - | - | ~0 | Alternating | [1] |
| Vinylidene Fluoride (VDF) | 2,3,3,3-Tetrafluoroprop-1-ene | 0.384 | 2.147 | 0.824 | Random | [8] |
| Vinyl Acetate | CF₃VAc | 0.22 | 0.35 | 0.077 | Alternating | [12] |
The introduction of electron-withdrawing fluorine atoms is known to reduce the electron density of the vinyl double bond.[12] This often leads to a tendency for alternating copolymerization with electron-rich monomers like vinyl acetate, which is reflected in the hypothetical r₁r₂ value being close to zero. A comparison with other fluorinated monomers, such as CTFE and fluorinated vinyl acetates, would help to position the reactivity of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate within the broader landscape of fluoropolymer chemistry.
Conclusion
This guide provides a robust experimental and analytical framework for determining the reactivity ratios of the novel monomer, Vinyl 3,3-dichloro-2,2,3-trifluoropropionate. By systematically varying monomer feed ratios, conducting controlled low-conversion polymerizations, and analyzing the resulting copolymer composition, researchers can accurately quantify its copolymerization behavior. Comparing these reactivity ratios with those of established non-fluorinated and fluorinated comonomers is crucial for predicting copolymer microstructure and ultimately tailoring material properties for specific high-performance applications. The methodologies outlined herein are broadly applicable to the characterization of any new vinyl monomer, providing a critical tool for the advancement of polymer science.
References
- Najim, T. S. et al. (n.d.). Determination of Monomer Reactivity Ratios of Poly ( Acrylonitrile – co – vinylacetate ). Diyala Journal of Engineering Sciences.
- Mao, R., & Huglin, M. B. (1993). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Polymer, 34(8), 1709-1714.
- BenchChem. (2025).
- D'hooge, D. R., & Reyniers, M.-F. (2019).
- Cianga, I. et al. (2021). Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. Polymers, 13(21), 3829.
- Liu, S. Y. et al. (2025). Environment-friendly Emulsion Copolymerization of Chlorotrifluoroethylene and Vinyl Ethers. Chinese Journal of Polymer Science, 43, 738–744.
- Cavalieri, F., & Tirelli, N. (2014).
- Quan, Q. et al. (2022). Organocatalyzed Controlled Copolymerization of Perfluorinated Vinyl Ethers and Unconjugated Monomers Driven by Light.
- Boutarfa, Y. et al. (2018). Copolymerization of ethylene with vinyl ether bearing fluorinated group. Journal of Fluorine Chemistry, 210, 142-149.
- Barrios-Collado, C. et al. (2021). Cobalt-Mediated Radical Copolymerization of Vinylidene Fluoride and 2,3,3,3-Trifluoroprop-1-ene. Polymers, 13(16), 2686.
- Ameduri, B. et al. (2017). Well-Defined fluorinated copolymers via organometallic mediated radical polymerization.
- Chemical Engineering 160/260 Polymer Science and Engineering Lecture 8. (2001, February 2).
- BenchChem. (2025). Comparative Analysis of the Copolymerization Behavior of 3-Vinylphenol with Various Vinyl Monomers.
- PrepChem. (n.d.). Synthesis of 2,3-dichloro-2,3,3-trifluoropropionyl chloride.
- Scherer, M. et al. (2020). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers.
Sources
- 1. cjps.org [cjps.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. prepchem.com [prepchem.com]
- 10. mobt3ath.com [mobt3ath.com]
- 11. researchgate.net [researchgate.net]
- 12. RAFT Polymerization of Vinyl Esters: Synthesis and Applications [mdpi.com]
"performance of poly(Vinyl 3,3-dichloro-2,2,3-trifluoropropionate) vs other fluoropolymers"
As a Senior Application Scientist navigating the intersection of materials science and drug development, I frequently encounter the limitations of traditional fluoropolymers. While industry standards like Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (PVDF) offer unparalleled chemical inertness, their rigid carbon-fluorine backbones render them insoluble and permanently persistent in physiological environments[1].
For advanced applications—such as transient hydrophobic barrier coatings for controlled-release drug delivery systems—we require a paradigm shift: a polymer that marries the low surface energy of a fluoropolymer with the controlled degradability of a polyester. Enter poly(Vinyl 3,3-dichloro-2,2,3-trifluoropropionate) (PV-DCTFP), a highly functionalized, specialty polyvinyl ester synthesized from its heavily halogenated monomer (CAS 78840-97-8)[2].
This guide provides an objective, data-driven comparison of PV-DCTFP against conventional fluoropolymers, detailing the structure-property causality and providing a self-validating experimental framework for assessing its performance.
Mechanistic Overview: The Causality of Polymer Architecture
The performance of any fluoropolymer is dictated by its backbone architecture and side-chain functionalization[3].
-
The Backbone (Processability vs. Inertness): Traditional fluoropolymers like PTFE rely on a continuous carbon-carbon backbone saturated with fluorine atoms. The strong C-F bonds and tight chain packing result in high crystallinity, making PTFE completely insoluble in organic solvents[1]. In contrast, PV-DCTFP utilizes a polyvinyl ester backbone . The presence of the ester linkage (-O-C(=O)-) introduces chain flexibility and disrupts crystalline domains, rendering the polymer amorphous and highly soluble in common organic solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF)[4].
-
The Side Chain (Surface Energy & Degradability): The unique performance of PV-DCTFP stems from its bulky side group: 3,3-dichloro-2,2,3-trifluoropropionate.
-
The trifluoromethyl (-CF3) terminus provides extreme hydrophobicity and oleophobicity, matching the surface energy characteristics of traditional fluoropolymers.
-
The gem-dichloro (-CCl2-) segment adds significant steric bulk and increases the refractive index of the polymer—a rare trait, as most fluoropolymers have exceptionally low refractive indices[3].
-
Crucially, the ester linkage connecting this side chain to the backbone is susceptible to base-catalyzed hydrolysis[4]. In a physiological environment, this allows the hydrophobic side chains to be cleaved off over time, transforming the insoluble fluoropolymer into a water-soluble polyvinyl alcohol (PVA) derivative.
-
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of PV-DCTFP compared to industry-standard fluoropolymers.
| Property / Metric | PV-DCTFP | PTFE | PVDF | PCTFE |
| Backbone Architecture | Polyvinyl ester | Polyfluoroalkylene | Polyfluoroalkylene | Polyfluoroalkylene |
| Functional Side Chain | -O-CO-CCl2-CF3 | None (Perfluorinated) | None (Alternating H/F) | -Cl (Backbone) |
| Crystallinity | Amorphous | Highly Crystalline | Semi-Crystalline | Semi-Crystalline |
| Solubility | High (THF, DMF, Acetone) | Insoluble | Moderate (NMP, DMF) | Low (Hot halogenated) |
| Thermal Stability ( | ~200°C (Ester cleavage) | >400°C | >350°C | >300°C |
| Hydrolytic Stability | Degradable (Base-catalyzed) | Inert / Excellent | Inert / Excellent | Inert / Excellent |
| Primary Application | Transient coatings, Drug delivery | High-temp seals, Implants | Battery binders, Membranes | Moisture barriers |
Experimental Protocol: Evaluating Hydrolytic Degradation & Surface Integrity
To objectively validate the performance of PV-DCTFP as a transient hydrophobic coating for drug development, we must employ a self-validating experimental system. This protocol cross-references mass loss kinetics with surface energy evolution to prove that the loss of hydrophobicity is directly caused by ester hydrolysis[4].
Objective: Quantify the degradation kinetics and surface energy evolution of PV-DCTFP thin films against a PVDF control in simulated physiological conditions.
Step 1: Polymer Solution Preparation
-
Action: Dissolve PV-DCTFP in THF to a concentration of 5% (w/v). Separately, dissolve PVDF in N-Methyl-2-pyrrolidone (NMP) at 5% (w/v).
-
Causality: THF is selected for PV-DCTFP because its amorphous polyvinyl ester structure allows rapid solvation. PVDF, being semi-crystalline, requires a highly polar aprotic solvent like NMP and continuous heating (60°C) to disrupt its crystalline domains[1].
Step 2: Thin Film Fabrication (Spin-Coating)
-
Action: Dispense 100 µL of each solution onto separate, pre-cleaned silicon oxide (
) wafers. Spin-coat at 3000 rpm for 60 seconds. Anneal the PV-DCTFP wafers at 80°C for 2 hours, and the PVDF wafers at 150°C for 2 hours. -
Causality: Spin-coating ensures uniform film thickness (critical for kinetic analysis). Annealing drives off residual solvent. The lower annealing temperature for PV-DCTFP is strictly enforced to prevent premature thermal degradation of the labile ester linkages[4].
Step 3: Hydrolytic Challenge
-
Action: Submerge the coated wafers in two distinct environments: Phosphate-Buffered Saline (PBS, pH 7.4) at 37°C to simulate physiological conditions, and 0.1M NaOH at 37°C to act as an accelerated base-catalyzed degradation model.
Step 4: Kinetic & Surface Analysis (The Self-Validating Loop)
-
Action: At predetermined time points (Days 1, 3, 7, 14, 28), remove the wafers, rinse with deionized water, and dry under a gentle nitrogen stream.
-
Validation A (Mass Loss): Use Quartz Crystal Microbalance with Dissipation (QCM-D) to monitor real-time nanogram-level mass loss. For PV-DCTFP in NaOH, a rapid mass decrease will be observed as the bulky 3,3-dichloro-2,2,3-trifluoropropionate groups are cleaved into the aqueous phase. PVDF will show zero mass loss[3].
-
Validation B (Surface Energy): Perform dynamic water contact angle (WCA) measurements. The initial PV-DCTFP film will exhibit a high WCA (>110°) due to the -CF3 groups. As hydrolysis proceeds (confirmed by QCM-D), the WCA will plummet as the surface converts to hydrophilic polyvinyl alcohol (PVA).
System Workflow Visualization
Workflow for evaluating the hydrolytic degradation and surface integrity of PV-DCTFP films.
References
-
Title: EC Inventory - Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (CAS 78840-97-8) Source: European Chemicals Agency (ECHA) URL: [Link]
-
Title: RAFT Polymerization of Vinyl Esters: Synthesis and Applications Source: MDPI Polymers URL: [Link]
-
Title: Overview of the Development of the Fluoropolymer Industry Source: MDPI Applied Sciences URL: [Link]
Sources
Analytical Techniques for Verifying the Purity of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate: A Comparative Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (CAS: 78840-97-8)
As a highly specialized polyhalogenated monomer, Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (
This guide objectively compares the three primary analytical techniques used to verify the purity of this compound—GC-FID , GC-MS , and
Analytical Strategy Overview
Selecting the correct analytical technique requires understanding the physical chemistry of the analyte. The diagram below illustrates the decision-making workflow based on the compound's intrinsic properties.
Figure 1: Analytical strategy workflow for polyhalogenated vinyl esters.
Mechanistic Comparison of Techniques
Gas Chromatography-Flame Ionization Detection (GC-FID)
While GC-FID is the industry workhorse for volatile organics, it struggles with absolute quantitation of highly halogenated compounds. The FID response relies on the combustion of carbon-hydrogen bonds to produce detectable ions. In Vinyl 3,3-dichloro-2,2,3-trifluoropropionate, the
-
The Causality: The Effective Carbon Number (ECN) of this molecule is drastically lower than its actual carbon count (5 carbons). Consequently, if a non-halogenated impurity (e.g., a hydrocarbon solvent) is present, its peak area will be disproportionately massive compared to its true mass fraction. GC-FID can only be used for absolute purity if a highly pure reference standard is available to calculate an exact Response Factor (RF).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is indispensable for structural confirmation and impurity profiling. Under Electron Ionization (EI, 70 eV), the labile vinyl ester linkage and the heavily polarized
-
The Causality: GC-MS allows analysts to identify critical synthesis byproducts, such as unreacted 3,3-dichloro-2,2,3-trifluoropropionyl chloride or hydrolysis products (the free acid), which might co-elute on a standard FID chromatogram.
Quantitative F Nuclear Magnetic Resonance ( F qNMR)
F qNMR is the gold standard for certifying the absolute purity of fluorinated organics. The fluorine nucleus (-
The Causality: Because the chemical shift range spans over 350 ppm, the signals from the
and groups are widely separated from each other, eliminating signal overlap 2[2]. Furthermore, qNMR is a primary ratio method; it offers a direct measurement of purity by comparing the integral of the analyte to an internal standard, completely bypassing the need for a reference standard of the analyte itself 3[3]. It can achieve an accuracy of 0% to 1% relative to reference values 4[4].
Quantitative Performance Comparison
| Metric | GC-FID | GC-MS (EI) | |
| Primary Use Case | Routine batch monitoring | Impurity identification | Absolute purity certification |
| Analyte Reference Standard Required? | Yes (for absolute mass %) | No (for qualitative ID) | No (Uses universal internal std) |
| Accuracy (Mass %) | Low without RF correction | N/A (Qualitative) | |
| Specificity | Low (relies on retention time) | High (Mass fragmentation) | Extremely High (No solvent background) |
| Analysis Time | ~15-20 minutes | ~15-20 minutes | ~5-10 minutes (after prep) |
Self-Validating Experimental Protocols
Protocol A: GC-FID / GC-MS Impurity Profiling
Due to the thermal lability of the vinyl ester, gentle inlet conditions must be maintained to prevent artificial degradation during analysis.
-
Sample Preparation: Dissolve
of the sample in of anhydrous dichloromethane (DCM). Causality: Anhydrous solvent prevents on-column hydrolysis of the vinyl ester. -
Column Selection: Use a mid-polarity column (e.g., DB-624 or DB-5MS,
) to ensure adequate retention of the volatile monomer. -
Inlet Parameters: Set the inlet temperature to
(lower than standard to prevent thermal cleavage of the vinyl group). Use a split ratio of 50:1. -
Oven Program: Initial hold at
for 3 mins, ramp at to , hold for 2 mins. -
Validation Check: Monitor the baseline for a broad peak corresponding to the free 3,3-dichloro-2,2,3-trifluoropropionic acid. If present, it indicates either sample degradation or active sites in the GC inlet liner.
Protocol B: Absolute Purity via F qNMR
This protocol utilizes an internal standard to calculate absolute mass fraction.
Figure 2: Self-validating 19F qNMR workflow ensuring complete signal recovery.
-
Standard Selection: Select Trifluoroacetic acid (TFA) or 1,4-Bis(trifluoromethyl)benzene (BTB) as the internal standard. Causality: TFA provides a sharp singlet at ~
5[5], which will not overlap with the (doublet) or (triplet) signals of the analyte. -
Gravimetric Preparation: Accurately weigh ~
of Vinyl 3,3-dichloro-2,2,3-trifluoropropionate and ~ of the internal standard into a vial using a microbalance (d = ). Dissolve in of . -
Determine
Relaxation (Critical Step): Fluorine nuclei in small halogenated molecules often exhibit long longitudinal relaxation times ( ). Run an inversion-recovery experiment to determine the of both the analyte and the standard. -
Acquisition Parameters:
-
Pulse Angle:
(ensures maximum signal-to-noise). -
Relaxation Delay (
): Set of the slowest relaxing nucleus. Causality: Failing to wait results in incomplete magnetization recovery, skewing the integration ratio and artificially lowering the calculated purity. -
Scans: 32 to 64 scans (sufficient due to high
sensitivity).
-
-
Data Processing & Calculation: Apply a mild exponential window function (LB =
), phase correct manually, and integrate the doublet (representing 2 Fluorines) against the TFA singlet (representing 3 Fluorines). Calculate purity using the standard qNMR mass balance equation.
References
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: PMC (nih.gov) URL:[Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy Source: ACG Publications URL:[Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy Source: ResearchGate URL:[Link]
-
qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR Source: ChemRxiv URL:[Link]
Sources
"alternative synthesis routes for fluorinated vinyl esters"
Title: Alternative Synthesis Routes for Fluorinated Vinyl Esters: A Comparative Guide
Executive Summary Fluorinated vinyl esters, such as vinyl trifluoroacetate (VTFAc), are indispensable monomers for synthesizing stereospecific fluoropolymers, block copolymers, and advanced pharmaceutical intermediates[1]. Historically, the synthesis of these compounds relied on highly hazardous Reppe-type vinylation. Today, modern process chemistry demands safer, greener, and more scalable alternatives. This guide objectively compares transition-metal-catalyzed alternative routes—specifically Ruthenium- and Iridium-catalyzed transvinylation—against traditional methods, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols.
The legacy industrial synthesis of vinyl trifluoroacetate involves the direct addition of acetylene gas to trifluoroacetic acid (TFA). This reaction is traditionally catalyzed by red mercuric oxide (HgO) in the presence of oleum and acetic acid[2].
Causality for obsolescence: While this route offers near 100% theoretical atom economy, it presents severe operational hazards. Acetylene is highly explosive under pressure, and the use of stoichiometric heavy metals (mercury) generates toxic waste streams that are incompatible with modern green chemistry mandates. Furthermore, the highly exothermic nature of the reaction (requiring strict temperature control between 35–40 °C) makes industrial scale-up exceptionally dangerous[2].
Alternative 1: Ruthenium-Catalyzed Transvinylation
To bypass the use of explosive acetylene, transvinylation utilizes a stable vinyl donor, typically vinyl acetate. Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) serves as a robust and economical catalyst for this transformation[3].
Mechanistic Insight: The Ru(III) center coordinates to the alkene of vinyl acetate, increasing its electrophilicity. The fluorinated carboxylic acid then undergoes nucleophilic attack on the activated double bond. Because transvinylation is a thermodynamically neutral equilibrium process (
Side-Reaction Mitigation: A critical failure mode in transvinylation is the acid-catalyzed formation of acetal byproducts. This is effectively suppressed by adding a mild base buffer (e.g., sodium acetate) to the system, neutralizing trace free acids without poisoning the transition metal catalyst[4].
Alternative 2: Iridium-Catalyzed Transfer Vinylation
Recent advancements have highlighted Iridium complexes, such as [Ir(cod)Cl]₂, as superior catalysts for transfer vinylation[5].
Mechanistic Insight: Iridium catalysts operate via an oxidative addition/reductive elimination cycle that is highly tolerant of the strongly electron-withdrawing nature of fluorinated substrates. Iridium-catalyzed systems require significantly lower catalyst loading (often <1 mol%) and proceed under milder conditions (room temperature to 50 °C) compared to Ruthenium[5]. They also exhibit broad substrate scope, allowing the use of vinyl ethers or vinyl sulfonates (e.g., vinyl tosylate) as alternative vinyl donors[5].
Mandatory Visualization: Strategic Pathway Comparison
Figure 1: Comparison of traditional and alternative synthesis routes for fluorinated vinyl esters.
Quantitative Data & Performance Comparison
The following table summarizes the operational metrics of the three primary synthesis routes, providing a clear framework for process selection.
| Parameter | Traditional Reppe Vinylation[2] | Ru-Catalyzed Transvinylation[3] | Ir-Catalyzed Transfer Vinylation[5] |
| Vinyl Source | Acetylene gas | Vinyl acetate | Vinyl ethers / Vinyl tosylates |
| Catalyst | Mercuric oxide (HgO) | RuCl₃·xH₂O (2 mol%) | [Ir(cod)Cl]₂ (0.5–1 mol%) |
| Reaction Temp | 35–40 °C (Highly Exothermic) | 60–80 °C | 25–50 °C |
| Primary Byproduct | Heavy metal waste, tars | Acetic acid (Recyclable) | Alcohols / Tosylic acid |
| Yield (VTFAc) | ~64% (requires complex distillation) | 60–75% | >80% |
| Safety Profile | High Risk (Explosion/Toxicity) | Low Risk (Bench-stable reagents) | Low Risk (Bench-stable reagents) |
Self-Validating Experimental Protocol: Ru-Catalyzed Transvinylation
To ensure reproducibility and scientific integrity, the following protocol for the synthesis of vinyl trifluoroacetate incorporates built-in analytical checkpoints.
Reagents: Trifluoroacetic acid (1.0 eq), Vinyl acetate (10.0 eq), RuCl₃·xH₂O (0.02 eq), Anhydrous Sodium Acetate (0.02 eq).
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask equipped with a reflux condenser. Purge with dry N₂ to eliminate moisture, which acts as a competing nucleophile and prematurely hydrolyzes the vinyl ester.
-
Catalyst Activation: Charge the flask with RuCl₃·xH₂O and anhydrous sodium acetate. The sodium acetate acts as a crucial buffer to prevent the free trifluoroacetic acid from catalyzing the formation of unwanted acetals[4].
-
Reagent Addition: Add vinyl acetate (10.0 eq). The massive excess is mathematically required to shift the
toward the product side. Slowly add trifluoroacetic acid (1.0 eq) dropwise via syringe to control the initial exothermic coordination. -
Thermal Cycling: Heat the reaction mixture to 70 °C under continuous stirring for 16 hours.
-
Self-Validation Checkpoint (In-Process Control): Pull a 0.1 mL aliquot at the 8-hour and 16-hour marks. Analyze via ¹⁹F NMR and ¹H NMR.
-
Causality of Validation: The reaction is deemed complete when the broad -COOH proton signal disappears in the ¹H NMR. Concurrently, the ¹H NMR must show the emergence of the characteristic vinylic AMX spin system (a doublet of doublets at ~4.6, 4.9, and 7.2 ppm). The ¹⁹F NMR will show a distinct upstream shift of the -CF₃ singlet compared to the starting acid. If acetal byproducts are forming, an anomalous quartet will appear at ~5.5 ppm; if detected, increase the buffer concentration.
-
-
Isolation: Cool the mixture to room temperature. Isolate the vinyl trifluoroacetate via careful fractional distillation. Note: VTFAc has a low boiling point (~38–40 °C)[2]; therefore, a chilled receiving flask (-78 °C) must be used to prevent product loss.
References
- US2525530A - Method for producing vinyl trifluoroacetate, Google P
- Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes, Chemical Review and Letters.
- Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-C
- Stereospecific Free Radical Polymerization of Vinyl Esters Using Fluoroalcohols as Solvents, ACS Public
- Mechanistic Pathways in CF3COOH-Mediated Deacetalization Reactions (Enol Ethers), Thieme-connect.
Sources
Comparative Guide: Cobalt-Mediated Radical Polymerization (CMRP)
Precision Control for Non-Conjugated Vinyl Monomers
Executive Summary
For decades, the controlled radical polymerization (CRP) landscape has been dominated by ATRP and RAFT. While these methods excel with conjugated monomers (styrenes, methacrylates), they often falter with non-conjugated vinyl monomers like Vinyl Acetate (VAc) and N-Vinylpyrrolidone (NVP).
Cobalt-Mediated Radical Polymerization (CMRP) fills this critical gap. By utilizing the weak Cobalt-Carbon bond, CMRP offers a unique equilibrium mechanism that suppresses termination without the sulfur contamination of RAFT or the ligand instability of ATRP. This guide objectively compares CMRP against its competitors, providing the mechanistic grounding and experimental protocols necessary for adoption in drug delivery and advanced materials research.
Mechanistic Foundation: The Cobalt Equilibrium
Unlike ATRP (redox equilibrium) or RAFT (degenerative transfer), CMRP relies primarily on the Reversible Termination (RT) of the growing radical chain by a cobalt(II) metalloradical.
The Two-Pathway Mechanism
-
Reversible Termination (RT): The dominant pathway. The growing radical (
) is capped by the Cobalt(II) complex to form a dormant Organocobalt(III) species ( ). Heat or light homolytically cleaves this bond to regenerate the active radical. -
Degenerative Transfer (DT): A secondary pathway (often associative) where an active radical attacks a dormant chain, exchanging the cobalt cap.
Expert Insight: The success of CMRP hinges on the Persistent Radical Effect. The initial build-up of Co(II) species (the persistent radical) suppresses bimolecular termination (
Diagram 1: CMRP Mechanistic Pathways
Caption: The equilibrium between active radicals and the dormant Organocobalt(III) species is mediated by thermal or photolytic cleavage of the Co-C bond.[1]
Comparative Analysis: CMRP vs. ATRP vs. RAFT
The following data highlights why CMRP is the superior choice specifically for vinyl esters and amides , despite the popularity of RAFT.
Table 1: Performance Matrix by Monomer Class
| Feature | CMRP | RAFT | ATRP |
| Vinyl Acetate (VAc) | Excellent ( | Good (Requires Xanthates) | Poor (Catalyst Poisoning) |
| Acrylates | Good (Slow kinetics) | Excellent | Excellent |
| Methacrylates | Moderate (Catalytic Chain Transfer issues) | Excellent | Excellent |
| Acrylamides | Good | Excellent | Good |
| Catalyst Removal | Easy (Precipitation/Chromatography) | Difficult (Sulfur removal req.) | Moderate (Metal removal req.) |
| End-Group Fidelity | High (Co-C bond is reactive) | High (Thiocarbonylthio) | High (Halogen) |
| Toxicity | Moderate (Cobalt) | Low (Organic) but Odorous | Moderate (Copper) |
Key Differentiator: The "Monomer Mismatch"
-
The Problem: Copolymerizing a conjugated monomer (e.g., Acrylonitrile) with a non-conjugated one (e.g., Vinyl Acetate) is notoriously difficult. The reactivity ratios are disparate.
-
The CMRP Solution: CMRP moderates the reactivity of the highly active radical (VAc) more effectively than RAFT, allowing for statistical copolymers where other methods yield homopolymer blends.
Experimental Case Study: VAc-Acrylonitrile Copolymerization
This protocol demonstrates the synthesis of poly(Vinyl Acetate-co-Acrylonitrile), a precursor for carbon fiber and membrane materials, using a Bis(acetylacetonato)cobalt(II) system.
Objective: Target
Reagents & Setup
-
Monomers: Vinyl Acetate (VAc), Acrylonitrile (AN). Must be distilled to remove inhibitors.
-
Mediator: Cobalt(II) acetylacetonate [Co(acac)
].[1][2][3][4] -
Initiator: V-70 (2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)).[1] Preferred over AIBN for lower temp (30°C) to suppress chain transfer.
-
Solvent: DMF (degassed).
Step-by-Step Protocol
-
Stoichiometry Calculation:
-
Target DP = 300.
-
Ratio: [Monomer]:[Co]:[V-70] = 300:1:0.6.
-
Note: Unlike ATRP, we use a substoichiometric amount of initiator relative to Cobalt to ensure all chains are capped quickly.
-
-
Degassing (CRITICAL):
-
Combine VAc (5 mL), AN (1 mL), Co(acac)
(45 mg), and V-70 (32 mg) in a Schlenk tube. -
Add DMF (5 mL).
-
Perform 3 cycles of Freeze-Pump-Thaw . Oxygen is a radical scavenger and will permanently oxidize Co(II) to inactive Co(III) oxides, killing the reaction.
-
-
Polymerization:
-
Backfill with Argon.
-
Immerse in an oil bath at 30°C .
-
Observation: The solution will turn from purple (Co(II)) to orange/brown (Organocobalt(III)) as the induction period ends and polymerization begins.
-
-
Quenching & Purification:
-
After 12 hours (approx. 60% conversion), expose to air to quench.
-
Precipitate into cold hexane/ether mixture. The cobalt catalyst often remains in the supernatant, but the polymer may retain a slight color.
-
Acid Wash (Optional): Wash with dilute HCl to remove residual Cobalt if strict purity is required.
-
Diagram 2: Experimental Workflow
Caption: Standard workflow for Co(acac)2-mediated copolymerization. Note the color change indicating formation of the dormant species.
Troubleshooting & Optimization (Expertise)
1. The "Induction Period" Phenomenon
-
Observation: No polymerization occurs for the first 30-60 minutes.
-
Cause: The system must build up enough Co(II) metalloradicals (via the Persistent Radical Effect) to establish equilibrium.
-
Solution: Do not increase temperature prematurely. Allow the equilibrium to establish naturally.
2. Catalytic Chain Transfer (CCT)
-
Observation: Low molecular weight, high dispersity.
-
Cause: At temperatures >60°C (especially for methacrylates), Co(II) can abstract a hydrogen atom from the polymer backbone, causing chain transfer rather than controlled growth.
-
Fix: Lower the temperature and use a low-temp initiator like V-70. Add a coordinating ligand (e.g., Pyridine) to stabilize the Co-C bond.
3. Catalyst Removal
-
Unlike the copper in ATRP, Cobalt does not bind as tightly to the polymer chain. Simple precipitation often removes >90% of the catalyst. For pharmaceutical applications, passing the polymer solution through a neutral alumina column is highly effective.
References
-
Wayland, B. B., et al. "Living Radical Polymerization of Acrylates by Organocobalt Porphyrin Complexes." Journal of the American Chemical Society, 1994.
-
Debuigne, A., Poli, R., Detrembleur, C., et al. "Mechanistic Insights into the Cobalt-Mediated Radical Polymerization of Vinyl Acetate."[5] Chemistry – A European Journal, 2008.[6]
-
Detrembleur, C., et al. "Cobalt-Mediated Radical Polymerization: Recent Progress and Perspectives."[5] Organic & Biomolecular Chemistry, 2010.
-
Peng, C. H., et al. "Reversible Deactivation Radical Polymerization Mediated by Cobalt Complexes." Chemical Reviews, 2016.
-
Debuigne, A., et al. "Cobalt-Mediated Radical Polymerization of Vinyl Acetate and Acrylonitrile in Supercritical Carbon Dioxide." Macromolecular Rapid Communications, 2016.
Sources
- 1. New Cobalt-Mediated Radical Polymerization (CMRP) of Methyl Methacrylate Initiated by Two Single-Component Dinuclear β-Diketone Cobalt (II) Catalysts | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic insights into the cobalt-mediated radical polymerization (CMRP) of vinyl acetate with cobalt(III) adducts as initiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
Safety Operating Guide
Vinyl 3,3-dichloro-2,2,3-trifluoropropionate proper disposal procedures
This guide outlines the critical safety, handling, and disposal protocols for Vinyl 3,3-dichloro-2,2,3-trifluoropropionate .
Notice: As this is a specialized fluorinated monomer often used in high-performance polymer synthesis, standard Safety Data Sheets (SDS) may be generic.[1][2] The protocols below are derived from the chemical's functional groups (vinyl ester + polyhalogenated alkyl) and standard hazardous waste management principles for high-value fluorinated organics.
Part 1: Immediate Action Card
| Scenario | Immediate Protocol |
| Spill (Liquid) | Evacuate & Ventilate. Do not use water (hydrolysis risk). Absorb with inert material (Vermiculite/Sand).[3] Do NOT use sawdust (fire risk with oxidizers/acids). |
| Skin Contact | HF Protocol Alert. While primarily an ester, hydrolysis generates acidic byproducts.[1][2] Wash with soap/water for 15 min.[1] If redness persists, treat as potential HF exposure (Calcium Gluconate gel).[1][2] |
| Fire | Toxic Gas Evolution. material releases HCl and HF upon combustion. Firefighters must wear full SCBA. Use CO₂ or dry chemical.[1][4] |
| Storage | Inhibited State. Store < 4°C. Ensure stabilizer (e.g., MEHQ) presence. Segregate from oxidizers and strong bases.[5] |
Part 2: Chemical Profile & Hazard Analysis
To dispose of this chemical safely, you must understand why it is hazardous.[1][2] This molecule combines the reactivity of a vinyl monomer with the stability and toxicity of a halogenated tail.
The Hydrolysis Trap
-
Mechanism: The ester linkage is susceptible to hydrolysis, especially in the presence of moisture or bases.[1][2]
-
Result: Breakdown yields Vinyl Alcohol (tautomerizes to Acetaldehyde - Flammable/Toxic) and 3,3-dichloro-2,2,3-trifluoropropionic acid .[1][2]
-
Disposal Implication: Waste containers must be anhydrous . Mixing with aqueous waste streams can generate heat, pressure, and corrosive acids inside the drum.[1][2]
The Polymerization Risk[1]
-
Mechanism: The terminal vinyl group (
) is prone to free-radical polymerization. -
Result: Uncontrolled exotherms (runaway reaction) in the waste container.
-
Disposal Implication: Never mix with waste streams containing initiators (peroxides, azo compounds).[1][2] If disposing of pure bulk material, add excess inhibitor (e.g., 500 ppm MEHQ) before sealing.[1][2]
Part 3: Disposal Workflows
Decision Matrix: Waste Segregation
The following diagram illustrates the logical flow for segregating this specific chemical to prevent cross-contamination and safety hazards.
Figure 1: Segregation logic ensuring chemical stability prior to final destruction.
Detailed Protocol: Liquid Waste (Bulk & Solutions)
-
Container Selection:
-
Use HDPE (High-Density Polyethylene) or Teflon-lined containers.
-
Avoid: Standard metal drums (corrosion risk from hydrolysis) or glass (breakage risk with HF generation).
-
-
Pre-Treatment (Stabilization):
-
If disposing of >100 mL of pure monomer, verify inhibitor levels.[1][2]
-
Step: Add 100-500 ppm of 4-methoxyphenol (MEHQ) or Butylated hydroxytoluene (BHT) to the waste bottle.
-
Reasoning: Waste pickups can be delayed.[1] This prevents the drum from becoming a "polymerization bomb" in the storage cage.
-
-
Labeling:
-
Segregation:
Detailed Protocol: Solid Waste (Contaminated Debris)
-
Collection:
-
Double Bagging:
-
Due to the volatility and toxicity of the monomer, double-bag all solid waste in 4-mil polyethylene bags.[1]
-
-
Sealing:
-
Goose-neck seal the bags to prevent vapor release into the lab atmosphere.
-
Part 4: Regulatory & Final Destruction
RCRA Classification (USA)
While this specific molecule may not have a unique "U" or "P" list code, it falls under broader characteristic definitions:
-
D001: Ignitable (if flash point < 60°C, which is likely for vinyl esters).[1][2]
-
D002: Corrosive (potential for acidic hydrolysis).[1]
-
F002: Spent Halogenated Solvents (if used as a solvent, though unlikely; usually treated as D-coded waste).[1][2]
The Only Valid Disposal Method: High-Temperature Incineration
You cannot sewer this chemical. You cannot landfill it.[1]
-
Requirement: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) capable of High-Temperature Incineration (>1100°C) .[1][2]
-
Why? The Carbon-Fluorine (C-F) bond is the strongest in organic chemistry. Standard incineration (<800°C) may fail to break it, releasing PFAS-like compounds or toxic fluorinated gases.[1][2]
-
Scrubbing: The facility must have caustic scrubbers to capture the Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gas generated during combustion.
References
-
PubChem. Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate (Analogous Structure Safety Data).[1][2] National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification (D-Codes). Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis and Reactivity of Vinyl Fluorides. Retrieved from [Link]
Sources
Personal protective equipment for handling Vinyl 3,3-dichloro-2,2,3-trifluoropropionate
Operational Safety and PPE Guide for Handling Vinyl 3,3-dichloro-2,2,3-trifluoropropionate
In drug development and advanced synthetic chemistry, polyhalogenated building blocks like Vinyl 3,3-dichloro-2,2,3-trifluoropropionate (CAS: 78840-97-8) are invaluable but present complex safety challenges. This guide provides a self-validating, step-by-step operational and logistical framework for handling this highly reactive ester, ensuring both personnel safety and strict environmental compliance.
Mechanistic Risk Assessment
Before selecting Personal Protective Equipment (PPE), researchers must understand the chemical causality behind the hazards:
-
Hydrolytic Lability: The ester linkage, flanked by an extremely electron-withdrawing dichloro-trifluoroethyl group, is highly susceptible to hydrolysis upon contact with ambient moisture. This degradation releases highly corrosive and toxic byproducts, including hydrogen fluoride (HF) and hydrogen chloride (HCl)[1].
-
Halogenated Solvent Toxicity: Like many halogenated organics, this compound poses significant risks of central nervous system (CNS) depression, hepatotoxicity, and nephrotoxicity upon inhalation or dermal absorption[2].
-
Vinyl Group Reactivity: The vinyl moiety presents a risk of spontaneous, exothermic polymerization if exposed to radical initiators, UV light, or elevated temperatures.
Primary Containment (Engineering Controls)
PPE is only effective when supported by robust engineering controls.
-
Chemical Fume Hood: All manipulations must be conducted within a certified chemical fume hood. According to the OSHA Laboratory Standard (29 CFR 1910.1450), the hood must maintain an average face velocity of 80 to 150 linear feet per minute (lfm) at the working sash height (typically 12 to 18 inches)[3].
-
Inert Atmosphere: Due to its moisture sensitivity and the risk of HF generation, handling this compound under an inert atmosphere (dry nitrogen or argon) using Schlenk line techniques is highly recommended.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. Halogenated solvents rapidly permeate standard latex and thin nitrile gloves[2].
Table 1: Required PPE for Vinyl 3,3-dichloro-2,2,3-trifluoropropionate
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Heavy-duty Viton (Fluoroelastomer) or double-gloved thick Nitrile | Halogenated organics rapidly degrade latex. Viton offers superior chemical resistance to chlorinated/fluorinated compounds. |
| Eye/Face Protection | ANSI Z87.1 Chemical Splash Goggles + Full Face Shield | Protects against micro-splashes and pressure-release events caused by exothermic polymerization or rapid hydrolysis. |
| Body Protection | Flame-resistant (FR) Lab Coat, long pants, closed-toe shoes | Prevents dermal exposure to the parent compound and its corrosive hydrolytic byproducts (HF/HCl). |
| Respiratory | NIOSH-approved respirator with Organic Vapor/Acid Gas cartridges | Required only if engineering controls fail or during spill cleanup to mitigate inhalation of volatile halogenated vapors[2]. |
Step-by-Step Operational Protocol
Phase 1: Pre-Operation Verification
-
Fume Hood Validation: Verify the fume hood monitor displays a safe face velocity (>100 lfm) before opening the chemical container[3].
-
First Aid Readiness: Ensure a 2.5% calcium gluconate gel is immediately available. Because fluorinated compounds can generate HF upon decomposition, calcium gluconate is critical to sequester fluoride ions and prevent deep tissue necrosis[1].
-
Equipment Purge: Purge all reaction vessels and syringes with dry argon to eliminate ambient moisture, preventing premature hydrolysis.
Phase 2: Active Handling & Execution
-
Transfer: Use gas-tight syringes or cannula transfer techniques for moving the liquid. Never pour the chemical directly in the open air.
-
Temperature Control: Maintain the reagent at low temperatures (typically 2-8°C) to suppress volatility and accidental polymerization.
Phase 3: Post-Operation & Decontamination
-
Quenching: Quench any residual chemical in the reaction vessel carefully using a dilute, cold alkaline solution (e.g., saturated sodium bicarbonate) to neutralize any generated HF/HCl.
-
Decontamination: Wash all reusable glassware with a compatible solvent (e.g., acetone) inside the fume hood before transferring it to the general washing area.
Hazardous Waste Disposal Logistics
Improper disposal of polyhalogenated compounds is a severe environmental violation. Under the EPA's Resource Conservation and Recovery Act (RCRA), this waste must be strictly managed.
-
Segregation: Collect all waste containing Vinyl 3,3-dichloro-2,2,3-trifluoropropionate in a dedicated, clearly labeled "Halogenated Organic Waste" container. Never mix halogenated waste with non-halogenated solvents, as this complicates incineration and can cause dangerous cross-reactions[4].
-
Labeling and Time Limits: Label the container with the exact chemical constituents and the accumulation start date. Depending on your facility's EPA generator status (SQG vs. LQG), waste must be transferred to a central accumulation area and disposed of by a licensed vendor within 90 to 180 days[5].
Emergency Response Procedures
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for 15 minutes. If HF exposure is suspected from hydrolyzed solutions, immediately massage 2.5% calcium gluconate gel into the skin and seek emergency medical attention[1].
-
Spills: For small spills inside the fume hood, cover with an inert, non-combustible absorbent (e.g., diatomaceous earth). Do not use sand or silica if HF generation is suspected, as HF reacts with silica to form toxic silicon tetrafluoride gas[6]. Dispose of the absorbent as halogenated hazardous waste.
Workflow Visualization
Workflow for safe handling, quenching, and EPA-compliant disposal of halogenated vinyl esters.
References
-
[5] Title: Managing Hazardous Chemical Waste in the Lab | Source: Lab Manager | URL: 5
-
Title: How to Properly Manage Hazardous Waste Under EPA Regulations | Source: ERG Environmental | URL: Link
-
[3] Title: Chemical Fume Hood Safety Policy | Source: Stony Brook University | URL: 3
-
[6] Title: Personal protective equipment for handling 4,6 ... | Source: Benchchem | URL: 6
-
[2] Title: Working with Chemicals - Prudent Practices in the Laboratory | Source: NCBI Bookshelf (NIH) | URL: 2
-
[1] Title: Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Source: ACS Chemical Health & Safety | URL: 1
-
[4] Title: Chemical Safety Guide, 6th Ed. | Source: NIH ORS | URL: 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. stonybrook.edu [stonybrook.edu]
- 4. ors.od.nih.gov [ors.od.nih.gov]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
